2,4,6-Trihydroxybenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4,6-trihydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O5/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,8-10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHWREHFNDMRPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1058890 | |
| Record name | Benzoic acid, 2,4,6-trihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1058890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2,4,6-Trihydroxybenzoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029649 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
83-30-7 | |
| Record name | 2,4,6-Trihydroxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Trihydroxybenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083307 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phloroglucinic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36720 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 2,4,6-trihydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 2,4,6-trihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1058890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-trihydroxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.334 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,6-TRIHYDROXYBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3NC0UQ5EMR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,4,6-Trihydroxybenzoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029649 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
207 - 210 °C | |
| Record name | 2,4,6-Trihydroxybenzoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029649 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Technical Guide to the Natural Sources and Isolation of 2,4,6-Trihydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4,6-Trihydroxybenzoic acid, also known as phloroglucinol carboxylic acid, is a phenolic compound with demonstrated biological activities, including potential applications in drug development. This technical guide provides a comprehensive overview of the known natural sources of this compound and details the methodologies for its isolation and purification. The content is structured to provide researchers and drug development professionals with a practical understanding of the procurement of this valuable compound from natural origins.
Natural Sources of this compound
This compound is a secondary metabolite found in a variety of organisms, ranging from bacteria to plants. Its presence has been confirmed in the following natural sources:
-
Microorganisms: The bacterium Pseudomonas fluorescens is a known producer of this compound[1]. Additionally, it has been identified as a degradation product of catechin by the bacterium Acinetobacter calcoaceticus[1].
-
Plants: The compound has been isolated from the medicinal plant Penthorum chinense[2]. It has also been detected in various species of onion (Allium cepa), including garden onions, green onions, and red onions[3][4].
-
Food and Beverages: this compound has been found in wine, likely as a result of the microbial degradation of flavonoid precursors present in grapes[1].
The following table summarizes the primary natural sources of this compound.
| Category | Specific Source | Reference |
| Microorganisms | Pseudomonas fluorescens | [1] |
| Acinetobacter calcoaceticus (from catechin degradation) | [1] | |
| Plants | Penthorum chinense | [2] |
| Allium cepa (Onion) | [3][4] | |
| Food & Beverages | Wine | [1] |
Biosynthesis of this compound
While a complete de novo biosynthetic pathway for this compound is not fully elucidated in all organisms, a significant route of its formation is through the degradation of flavonoids. Flavonoids, a class of polyphenolic secondary metabolites in plants, can be broken down by microbial action or other environmental factors to yield various phenolic acids, including this compound. The A-ring of the flavonoid structure is a common precursor to this compound.
Isolation and Purification Methodologies
The isolation of this compound from its natural sources typically involves extraction with a suitable solvent followed by chromatographic purification. The specific protocol can be adapted based on the source material.
General Experimental Workflow
The following diagram illustrates a general workflow for the isolation and purification of this compound from natural sources.
Detailed Experimental Protocols
While specific, detailed protocols with quantitative yields for this compound are not extensively reported, the following methodologies for isolating phenolic acids from microbial and plant sources can be adapted.
3.2.1. Isolation from Pseudomonas fluorescens Culture Broth
This protocol is based on general methods for the extraction of phenolic compounds from bacterial cultures.
-
Cultivation: Culture Pseudomonas fluorescens in a suitable liquid medium (e.g., King's B broth) under optimal growth conditions to promote the production of secondary metabolites.
-
Extraction:
-
Centrifuge the culture broth to separate the bacterial cells from the supernatant.
-
Acidify the cell-free supernatant to a pH of 2-3 with hydrochloric acid.
-
Extract the acidified supernatant with an equal volume of ethyl acetate three to four times.
-
Pool the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Purification:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).
-
Subject the dissolved extract to column chromatography on silica gel.
-
Elute the column with a gradient of a non-polar to a polar solvent system (e.g., hexane-ethyl acetate or chloroform-methanol).
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase and visualize under UV light.
-
Combine the fractions containing the compound of interest and evaporate the solvent to yield the purified this compound.
-
3.2.2. Isolation from Penthorum chinense
This protocol is based on the reported use of silica gel and macroporous resin for the isolation of compounds from P. chinense[2].
-
Extraction:
-
Dry and powder the plant material.
-
Extract the powdered material with a suitable solvent, such as a water-ethanol mixture, using maceration or Soxhlet extraction.
-
Filter the extract and concentrate it under reduced pressure to obtain a crude extract.
-
-
Purification:
-
Macroporous Resin Chromatography:
-
Dissolve the crude extract in water and apply it to a pre-conditioned macroporous resin column (e.g., HP-20).
-
Wash the column with water to remove sugars and other highly polar compounds.
-
Elute the phenolic compounds with a stepwise gradient of ethanol in water.
-
-
Silica Gel Chromatography:
-
Further purify the ethanol-eluted fractions containing the target compound by silica gel column chromatography as described in section 3.2.1.
-
-
3.2.3. Isolation from Onion (Allium cepa)
This protocol outlines a general procedure for the extraction of phenolic acids from onion tissue.
-
Extraction:
-
Homogenize fresh or freeze-dried onion tissue with an acidic aqueous-organic solvent mixture (e.g., 80% methanol with 1% HCl).
-
Sonicate or stir the mixture for a defined period.
-
Centrifuge the mixture and collect the supernatant.
-
Repeat the extraction process on the remaining solid residue.
-
Combine the supernatants and evaporate the organic solvent.
-
-
Purification:
-
Perform a liquid-liquid extraction of the aqueous extract with ethyl acetate to partition the phenolic acids into the organic phase.
-
Dry and concentrate the ethyl acetate fraction.
-
Proceed with silica gel column chromatography for purification as described in section 3.2.1.
-
Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is the preferred method for the quantification of this compound.
-
Chromatographic Conditions: A reversed-phase C18 column is typically used with a mobile phase consisting of an acidified aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile) in a gradient or isocratic elution.
-
Detection: UV detection is commonly performed at a wavelength around 270 nm.
-
Quantification: The concentration of this compound in an extract can be determined by comparing the peak area to a calibration curve generated using a pure standard of the compound.
Conclusion
This compound can be obtained from various natural sources, with microbial fermentation and extraction from specific plant species being the most promising avenues for its procurement. While detailed, optimized protocols for its isolation are not widely published, established methods for the purification of phenolic acids provide a solid foundation for developing efficient and scalable isolation strategies. Further research is warranted to quantify the abundance of this compound in its natural sources and to optimize extraction and purification protocols to improve yields for research and potential commercial applications.
References
An In-depth Technical Guide to the Synthesis of 2,4,6-Trihydroxybenzoic Acid from Phloroglucinol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,4,6-trihydroxybenzoic acid, a valuable compound in pharmaceutical and organic synthesis, from the readily available starting material, phloroglucinol. This document details the underlying chemical principles, offers a detailed experimental protocol, and presents relevant quantitative data for researchers in drug development and chemical synthesis.
Introduction
This compound, also known as phloroglucinol carboxylic acid, is a trihydroxybenzoic acid with significant biological and chemical interest. Its structure, featuring a carboxylic acid group flanked by two hydroxyl groups on a benzene ring, makes it a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and other bioactive compounds. The synthesis from phloroglucinol is a classic example of electrophilic aromatic substitution, specifically the Kolbe-Schmitt reaction, on a highly activated aromatic ring.
Reaction Mechanism and Principles
The synthesis of this compound from phloroglucinol proceeds via the Kolbe-Schmitt reaction. This reaction involves the carboxylation of a phenoxide ion with carbon dioxide. Due to the presence of three activating hydroxyl groups in the meta-positions, phloroglucinol is a particularly reactive substrate for this transformation.
The key steps of the mechanism are:
-
Deprotonation: Phloroglucinol is treated with a base, typically an alkali metal bicarbonate or carbonate, to generate the corresponding phenoxide ion. The phenoxide is a much more powerful nucleophile than the neutral phenol.
-
Electrophilic Attack: The electron-rich phenoxide attacks the electrophilic carbon atom of carbon dioxide. In the case of phloroglucinol, the substitution occurs at one of the ortho positions relative to a hydroxyl group.
-
Tautomerization: The intermediate undergoes tautomerization to restore the aromaticity of the ring.
-
Protonation: Acidification of the reaction mixture protonates the carboxylate salt to yield the final product, this compound.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound from phloroglucinol. This procedure is based on the established principles of the Kolbe-Schmitt reaction for highly activated phenols.
Materials:
-
Phloroglucinol (dihydrate or anhydrous)
-
Potassium bicarbonate (KHCO₃)
-
Deionized water
-
Dry ice (solid CO₂) or a cylinder of carbon dioxide gas
-
Concentrated hydrochloric acid (HCl)
-
Activated carbon
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Gas inlet tube
-
Mechanical stirrer
-
Heating mantle
-
Buchner funnel and filter flask
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet tube, dissolve phloroglucinol (e.g., 0.1 mol) and a molar excess of potassium bicarbonate (e.g., 0.5 mol) in deionized water (e.g., 200 mL).
-
Carboxylation: While stirring the solution vigorously, introduce a steady stream of carbon dioxide gas through the gas inlet tube. Alternatively, add small pieces of dry ice to the reaction mixture periodically. Heat the mixture to a gentle reflux (approximately 100-110 °C) and maintain these conditions for 4-6 hours. The solution may become viscous.
-
Work-up: After the reaction period, cool the mixture to room temperature. If any unreacted potassium bicarbonate has precipitated, it can be filtered off.
-
Acidification: Carefully and slowly add concentrated hydrochloric acid to the stirred reaction mixture until the pH is acidic (pH ~1-2), as indicated by litmus paper or a pH meter. This will cause the product to precipitate out of the solution.
-
Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount of cold deionized water to remove any inorganic salts.
-
Purification: For higher purity, the crude product can be recrystallized. Dissolve the solid in a minimum amount of hot deionized water, add a small amount of activated carbon to decolorize the solution, and heat to boiling. Hot filter the solution to remove the activated carbon and allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Drying: Collect the purified crystals by vacuum filtration and dry them in a desiccator or a vacuum oven at a moderate temperature.
Data Presentation
The following tables summarize key quantitative data for the starting material and the product.
Table 1: Properties of Phloroglucinol
| Property | Value |
| Molecular Formula | C₆H₆O₃ |
| Molar Mass | 126.11 g/mol |
| Appearance | White to yellowish crystalline powder |
| Melting Point | 218-220 °C (anhydrous) |
| Solubility in Water | 1 g / 100 mL at 20 °C |
Table 2: Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₆O₅ |
| Molar Mass | 170.12 g/mol [1] |
| Appearance | White to light beige crystalline solid |
| Melting Point | 205-208 °C (decomposes) |
| Solubility | Soluble in hot water, ethanol, and acetone |
Table 3: Expected Yield and Purity
| Parameter | Value |
| Theoretical Yield | 1.35 g per 1 g of anhydrous phloroglucinol |
| Expected Crude Yield | 60-75% |
| Purity after Recrystallization | >98% |
Note: The expected yield is an estimate based on similar reactions and the high reactivity of phloroglucinol. Actual yields may vary depending on the specific reaction conditions.
Characterization Data
The synthesized this compound can be characterized using various spectroscopic techniques.
¹H NMR (DMSO-d₆, 400 MHz):
-
δ ~5.8 ppm (s, 2H, Ar-H)
-
δ ~9.5-11.0 ppm (br s, 4H, -OH and -COOH)
¹³C NMR (DMSO-d₆, 100 MHz):
-
δ ~95 ppm (Ar-CH)
-
δ ~105 ppm (Ar-C-COOH)
-
δ ~160-165 ppm (Ar-C-OH)
-
δ ~170 ppm (C=O)
Infrared (IR) Spectroscopy (KBr Pellet):
-
Broad peak around 3000-3500 cm⁻¹ (-OH stretching)
-
Strong peak around 1650-1700 cm⁻¹ (C=O stretching of the carboxylic acid)
-
Peaks in the 1450-1600 cm⁻¹ region (aromatic C=C stretching)
Conclusion
The synthesis of this compound from phloroglucinol via the Kolbe-Schmitt reaction is an efficient method for producing this valuable compound. The high reactivity of the phloroglucinol starting material allows for relatively mild reaction conditions. The detailed protocol and data presented in this guide are intended to provide researchers and scientists with the necessary information to successfully perform this synthesis and utilize the product in their drug development and research endeavors. Careful control of reaction parameters and appropriate purification techniques are key to obtaining a high yield and purity of the final product.
References
A Technical Guide to 2,4,6-Trihydroxybenzoic Acid (CAS 83-30-7): Properties, Bioactivity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4,6-Trihydroxybenzoic acid (CAS 83-30-7), also known as phloroglucinol carboxylic acid, is a phenolic acid of significant interest in biomedical research. As a metabolite of dietary flavonoids, it has demonstrated potent biological activities, including the inhibition of cyclin-dependent kinases (CDKs) and subsequent anti-proliferative effects in cancer cells. This technical guide provides a comprehensive overview of the physicochemical properties, known biological activities, and detailed experimental protocols relevant to the study of this compound. The information is intended to serve as a valuable resource for researchers in pharmacology, oncology, and drug development.
Physicochemical Properties
This compound is a white to light beige crystalline solid.[1][2] Its chemical structure consists of a benzoic acid core substituted with three hydroxyl groups at the 2, 4, and 6 positions. This substitution pattern confers distinct chemical and biological properties.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference(s) |
| CAS Number | 83-30-7 | [3][4] |
| Molecular Formula | C₇H₆O₅ | [4] |
| Molecular Weight | 170.12 g/mol | [4][5] |
| Melting Point | ~210 °C (decomposes) | [1][2] |
| Boiling Point | 426.50 °C (estimated) | [6] |
| Solubility | Soluble in water (18,680 mg/L at 25°C), slightly soluble in DMSO and methanol. | [1][6][7] |
| pKa | 1.68 (at 25°C) | [1][8] |
| logP (o/w) | 1.800 (estimated) | [6] |
| Appearance | White to light beige solid | [1][2] |
| Synonyms | Phloroglucinol carboxylic acid, Phloroglucinic acid, 2,4,6-Trihydroxybenzene carboxylic acid | [3][5][6] |
Biological Activity and Mechanism of Action
This compound has emerged as a promising anti-cancer agent due to its ability to inhibit cyclin-dependent kinases (CDKs), key regulators of the cell cycle.[9][10]
Inhibition of Cyclin-Dependent Kinases
In vitro kinase assays have demonstrated that this compound dose-dependently inhibits the activity of CDK1, CDK2, and CDK4.[1][9] The IC₅₀ values have been reported as:
This inhibition of CDK activity leads to cell cycle arrest and a reduction in cancer cell proliferation.[1][9]
Upregulation of CDK Inhibitory Proteins
In cells expressing the functional monocarboxylic acid transporter SLC5A8, this compound has been shown to induce the expression of the CDK inhibitory proteins p21Cip1 and p27Kip1.[1][7] This provides an additional mechanism for its anti-proliferative effects.
Cellular Uptake
The cellular uptake of this compound is dependent on the expression of the solute carrier family 5 member 8 (SLC5A8) transporter, a sodium-coupled monocarboxylate transporter.[1][10] This transporter facilitates the entry of the compound into the cell, where it can then exert its inhibitory effects on CDKs.
Signaling Pathway
The primary signaling pathway affected by this compound in the context of cancer prevention involves the inhibition of the cell cycle machinery.
References
- 1. The Flavonoid Metabolite this compound Is a CDK Inhibitor and an Anti-Proliferative Agent: A Potential Role in Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 3. journals.iucr.org [journals.iucr.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. The Flavonoid Metabolite this compound Is a CDK Inhibitor and an Anti-Proliferative Agent: A Potential Role in Cancer Prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. "The Flavonoid Metabolite this compound Is a CDK Inhibit" by Ranjini Sankaranarayanan, Chaitanya K. Valiveti et al. [uknowledge.uky.edu]
- 8. uknowledge.uky.edu [uknowledge.uky.edu]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to Phloroglucinol Carboxylic Acid: Discovery, History, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phloroglucinol carboxylic acid (PGCA), systematically known as 2,4,6-trihydroxybenzoic acid, is a phenolic acid with significant relevance in both natural product chemistry and synthetic applications. As a key metabolite in the degradation of catechins by various microorganisms, it plays a role in microbial metabolism. This technical guide provides a comprehensive overview of the discovery and history of PGCA, detailed experimental protocols for its synthesis and isolation, and a compilation of its physicochemical and spectroscopic data. Furthermore, this guide illustrates key metabolic and synthetic pathways using detailed diagrams to facilitate a deeper understanding of its chemical and biological context.
Introduction
Phloroglucinol carboxylic acid is a trihydroxybenzoic acid, a class of phenolic acids characterized by a benzene ring substituted with three hydroxyl groups and one carboxyl group.[1] Its structure is isomeric with the more commonly known gallic acid (3,4,5-trihydroxybenzoic acid).[2] PGCA is a naturally occurring compound, found as a fungal metabolite and produced by certain bacteria, most notably Pseudomonas fluorescens.[1][3] It is also a key intermediate in the microbial degradation of catechins, which are abundant flavonoids in tea, fruits, and other plant materials.[1] The biological activities of phloroglucinol and its derivatives, including antimicrobial and anti-inflammatory properties, have made them subjects of interest in pharmaceutical research.
Discovery and History
The history of phloroglucinol carboxylic acid is intrinsically linked to its parent compound, phloroglucinol. Phloroglucinol was first prepared in 1855 by the Austrian chemist Heinrich Hlasiwetz by the alkaline hydrolysis of phloretin, a flavonoid found in fruit trees.[4]
Physicochemical and Spectroscopic Data
The following tables summarize the key quantitative data for phloroglucinol carboxylic acid.
Table 1: Physicochemical Properties of Phloroglucinol Carboxylic Acid
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [3] |
| Synonyms | Phloroglucinic acid, PGCA | [3] |
| CAS Number | 83-30-7 | [4] |
| Molecular Formula | C₇H₆O₅ | [3] |
| Molar Mass | 170.12 g/mol | [3] |
| Melting Point | 207-210 °C | |
| Appearance | Solid |
Table 2: 1H NMR Spectral Data of Phloroglucinol Carboxylic Acid
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Solvent | Reference(s) |
| Data not explicitly found in a tabulated format in search results. |
Table 3: 13C NMR Spectral Data of Phloroglucinol Carboxylic Acid
| Chemical Shift (ppm) | Assignment | Solvent | Reference(s) |
| Data not explicitly found in a tabulated format in search results. |
Table 4: Infrared (IR) Spectroscopy Data of Phloroglucinol Carboxylic Acid
| Wavenumber (cm⁻¹) | Interpretation | Reference(s) |
| 3500-2500 (broad) | O-H stretch of carboxylic acid and phenols | [7] |
| <1700 | C=O stretch of carboxylic acid | [7] |
| 1600-1400 | C-C stretching in aromatic ring | [4] |
Table 5: Mass Spectrometry (MS) Data of Phloroglucinol Carboxylic Acid
| m/z | Interpretation | Reference(s) |
| 170 | Molecular ion [M]⁺ | [4] |
| 153 | [M - OH]⁺ | [7][8] |
| 125 | [M - COOH]⁺ | [7][8] |
Experimental Protocols
Synthesis of Phloroglucinol Carboxylic Acid via Kolbe-Schmitt Reaction
This protocol describes the synthesis of this compound from phloroglucinol using the Kolbe-Schmitt reaction.[6][9]
Materials:
-
Phloroglucinol
-
Potassium hydroxide
-
Carbon dioxide (gas or dry ice)
-
Concentrated hydrochloric acid
-
Water
-
Ethanol
-
High-pressure autoclave or a suitable pressure-resistant reaction vessel
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
Procedure:
-
Formation of the Potassium Phloroglucinoxide: In a round-bottom flask, dissolve phloroglucinol in a minimal amount of a suitable solvent (e.g., water or ethanol). Add a stoichiometric equivalent of potassium hydroxide to form the potassium phloroglucinoxide salt. The solution should be stirred until the phloroglucinol is fully dissolved and has reacted to form the salt.
-
Solvent Removal: Remove the solvent under reduced pressure to obtain the dry potassium phloroglucinoxide salt.
-
Carboxylation Reaction: Place the dried potassium phloroglucinoxide salt into a high-pressure autoclave. Seal the vessel and introduce carbon dioxide gas to a pressure of 100 atm.[5] Heat the autoclave to 125 °C with continuous stirring.[5] Maintain these conditions for several hours to allow the carboxylation reaction to proceed.
-
Work-up and Acidification: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess carbon dioxide. Dissolve the solid product in water. Slowly add concentrated hydrochloric acid to the solution with stirring until the pH is acidic. This will protonate the carboxylate and phenoxide groups, causing the phloroglucinol carboxylic acid to precipitate out of the solution.
-
Isolation and Purification: Collect the crude phloroglucinol carboxylic acid by filtration. Wash the solid with cold water to remove any remaining salts. The crude product can be further purified by recrystallization from hot water or an appropriate organic solvent mixture.
Isolation of Phenolic Compounds from Pseudomonas Culture
This protocol provides a general method for the extraction and isolation of phenolic compounds, such as phloroglucinol carboxylic acid, from a liquid culture of Pseudomonas species.[10][11]
Materials:
-
Liquid culture of a phloroglucinol carboxylic acid-producing Pseudomonas strain
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Centrifuge
-
Separatory funnel
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)
Procedure:
-
Cell Removal: Centrifuge the liquid bacterial culture at a high speed (e.g., 10,000 x g) for 20 minutes to pellet the bacterial cells.
-
Supernatant Collection: Carefully decant and collect the cell-free supernatant.
-
Liquid-Liquid Extraction: Transfer the supernatant to a separatory funnel. Add an equal volume of ethyl acetate and shake vigorously. Allow the layers to separate, and collect the organic (upper) layer. Repeat the extraction of the aqueous layer with fresh ethyl acetate two more times to maximize the recovery of phenolic compounds.
-
Drying and Concentration: Combine the ethyl acetate extracts and dry over anhydrous sodium sulfate. Filter to remove the sodium sulfate and concentrate the filtrate using a rotary evaporator to obtain the crude extract.
-
Chromatographic Purification: Dissolve the crude extract in a minimal amount of a suitable solvent and apply it to a silica gel column. Elute the column with a gradient of solvents, starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity by adding ethyl acetate and then methanol. Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the desired phloroglucinol carboxylic acid.
-
Final Purification: Combine the pure fractions and evaporate the solvent to yield the purified phloroglucinol carboxylic acid.
Signaling Pathways and Experimental Workflows
Biosynthesis of Phloroglucinol
The biosynthesis of phloroglucinol in Pseudomonas fluorescens is initiated by the condensation of three molecules of malonyl-CoA, catalyzed by the type III polyketide synthase, PhlD.[4]
References
- 1. Phenolic Compounds Antioxidants and Antibacterial Activity of Some Native Medicinal Plants Against Pseudomonas Aeruginosa - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]
- 2. Trihydroxybenzoic acid - Wikipedia [en.wikipedia.org]
- 3. This compound | C7H6O5 | CID 66520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 6. Kolbe-Schmitt Reaction (Chapter 74) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]
- 8. GCMS Section 6.12 [people.whitman.edu]
- 9. byjus.com [byjus.com]
- 10. Isolation and characterization of new phenolic siderophores with antimicrobial properties from Pseudomonas sp. UIAU-6B - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Extraction and isolation of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Antioxidant Potential of 2,4,6-Trihydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4,6-Trihydroxybenzoic acid (2,4,6-THBA), a phenolic acid and a metabolite of flavonoids, has been a subject of scientific inquiry, primarily for its anti-proliferative and enzyme-inhibiting properties. While phenolic acids are generally recognized for their antioxidant capabilities, the specific antioxidant potential of 2,4,6-THBA appears to be limited compared to its structural isomers. This technical guide provides a comprehensive overview of the available data on the antioxidant activity of 2,4,6-THBA, delves into the structure-activity relationships that govern its modest potential, and presents detailed experimental protocols for assessing antioxidant capacity. The information is intended to guide researchers and drug development professionals in their evaluation of this compound.
Introduction
Phenolic acids are a significant class of secondary metabolites in plants, recognized for their diverse biological activities, including antioxidant effects. Their ability to scavenge free radicals and chelate metal ions makes them crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases. This compound is a trihydroxybenzoic acid that is benzoic acid substituted by hydroxy groups at positions 2, 4, and 6.[1] It is also a known fungal metabolite.[1] While its role as a flavonoid metabolite in cancer prevention has been explored, its direct antioxidant potential warrants a detailed examination.[2]
Antioxidant Mechanism of Phenolic Acids
The antioxidant activity of phenolic acids is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The main mechanisms include:
-
Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates a hydrogen atom to a free radical, thereby quenching it. The resulting phenoxyl radical is stabilized by resonance.
-
Single Electron Transfer-Proton Transfer (SET-PT): An electron is transferred from the phenolic acid to the free radical, forming a radical cation and an anion. The radical cation then releases a proton to become a stable phenoxyl radical.
The efficiency of these mechanisms is heavily influenced by the number and position of hydroxyl groups on the aromatic ring.
Structure-Activity Relationship and the Antioxidant Potential of this compound
The antioxidant capacity of hydroxybenzoic acids is strongly correlated with their molecular structure. Generally, a higher number of hydroxyl groups leads to increased antioxidant activity. However, their relative positions on the benzene ring are critical.
Studies comparing isomers of dihydroxybenzoic and trihydroxybenzoic acids have revealed that hydroxyl groups in the ortho or para positions to each other significantly enhance antioxidant activity due to better resonance stabilization of the resulting phenoxyl radical.[3]
In the case of this compound, the hydroxyl groups are in meta positions relative to one another. This arrangement is less favorable for radical stabilization compared to its isomer, gallic acid (3,4,5-trihydroxybenzoic acid), where the hydroxyl groups are vicinal (ortho). Consequently, 2,4,6-THBA generally exhibits poor antioxidant activity in various assays.[4]
Visualizing the General Antioxidant Mechanism of Phenolic Acids
Caption: General antioxidant mechanism of phenolic acids.
Quantitative Data on Antioxidant Activity
Quantitative data on the antioxidant potential of this compound is limited in the scientific literature, likely due to its relatively low activity. However, comparative studies provide insight into its performance relative to other phenolic acids.
Table 1: Comparative Antioxidant Activity of Hydroxybenzoic Acids
| Compound | Assay | Result | Reference |
| This compound | Multiple Assays (FC, FRAP, DPPH, ABTS) | Displayed, in general, poor activity in all the assays. | [4] |
| Gallic acid (3,4,5-Trihydroxybenzoic acid) | Multiple Assays (FC, FRAP, DPPH, ABTS) | Showed high responses for most of the indexes. | [4] |
| 2,3,4-Trihydroxybenzoic acid | - | Showed significant antioxidant activity. | [5] |
| 2,4-Dihydroxybenzoic acid | Multiple Assays (DPPH, ABTS, FRAP, CUPRAC) | Showed the lowest cupric-reducing antioxidant ability and negligible activity in DPPH and ABTS assays. | [6] |
| 3,4-Dihydroxybenzoic acid | Multiple Assays (DPPH, ABTS, FRAP, CUPRAC) | Showed strong antioxidant activity. | [6] |
Note: FC = Folin-Ciocalteu; FRAP = Ferric Reducing Antioxidant Power; DPPH = 2,2-diphenyl-1-picrylhydrazyl; ABTS = 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid).
Experimental Protocols
Detailed methodologies for common in vitro antioxidant assays are provided below. These protocols can be adapted for the evaluation of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in a dark, cool place.
-
Prepare various concentrations of the test compound (2,4,6-THBA) and a standard antioxidant (e.g., Ascorbic acid or Trolox) in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the test compound or standard solution to each well.
-
Add the DPPH working solution to each well to initiate the reaction.
-
Include a control containing only the solvent and DPPH solution.
-
Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).
-
-
Measurement:
-
Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
Protocol:
-
Reagent Preparation:
-
Generate the ABTS•+ stock solution by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain a working solution with a specific absorbance at 734 nm.
-
Prepare various concentrations of the test compound and a standard (e.g., Trolox).
-
-
Assay Procedure:
-
Add a small volume of the test compound or standard to the ABTS•+ working solution.
-
Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
-
Measurement:
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition of absorbance and determine the Trolox Equivalent Antioxidant Capacity (TEAC).
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Protocol:
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing acetate buffer (pH 3.6), a solution of TPTZ in HCl, and a solution of FeCl₃·6H₂O. This reagent should be prepared fresh.
-
-
Assay Procedure:
-
Add the FRAP reagent to the test compound.
-
Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).
-
-
Measurement:
-
Measure the absorbance of the blue-colored solution at 593 nm.
-
-
Calculation:
-
The antioxidant capacity is determined from a standard curve prepared with a known antioxidant, such as FeSO₄·7H₂O or Trolox.
-
Visualizing a Typical Antioxidant Assay Workflow
Caption: A generalized workflow for in vitro antioxidant assays.
Signaling Pathways
While specific antioxidant signaling pathways directly modulated by 2,4,6-THBA have not been extensively studied, phenolic compounds, in general, are known to influence cellular redox balance through various signaling cascades. These can include the modulation of transcription factors like Nrf2, which regulates the expression of antioxidant enzymes. However, given the low direct antioxidant activity of 2,4,6-THBA, its significant effects on cellular signaling are more likely attributed to its role as a CDK inhibitor.[2]
Conceptual Diagram of Phenolic Acid Influence on Cellular Redox Signaling
Caption: Conceptual influence of phenolic acids on the Nrf2 signaling pathway.
Conclusion
References
- 1. Comparison of Antioxidants: The Limited Correlation between Various Assays of Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mail.antiox.org [mail.antiox.org]
- 4. Exploring the Antioxidant Features of Polyphenols by Spectroscopic and Electrochemical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PhytoBank: Showing 2,3,4-Trihydroxybenzoic acid (PHY0066955) [phytobank.ca]
- 6. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: HPLC Analysis of 2,4,6-Trihydroxybenzoic Acid in Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,4,6-Trihydroxybenzoic acid, a phenolic acid found in various plant species, is recognized for its significant biological activities, including antioxidant and potential anticancer properties.[1][2] Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and further pharmacological research. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound in plant extracts.
Quantitative Data Summary
The following table summarizes typical method validation parameters for the HPLC analysis of phenolic acids, including compounds structurally similar to this compound. These values provide a benchmark for the expected performance of the method described.
| Parameter | Typical Value | Reference Compounds |
| Linearity (r²) | > 0.990 | Gallic acid, p-Coumaric acid, Catechin |
| Limit of Detection (LOD) | 6.28 - 14.89 µg/mL | Various phenolic compounds |
| Limit of Quantification (LOQ) | 6.80 - 16.01 µg/mL | Various phenolic compounds |
| Recovery | 93.07% - 106.11% | p-hydroxybenzoic acid, Agnuside |
| Precision (RSD%) | < 2% | p-hydroxybenzoic acid, Agnuside |
Note: The data presented is a compilation from studies on various phenolic acids and provides a general reference for method validation.[3][4]
Experimental Protocols
A detailed methodology for the extraction and HPLC analysis of this compound from plant materials is provided below.
1. Sample Preparation: Extraction from Plant Material
-
Grinding: Dry the plant material (e.g., leaves, stems) at room temperature in a well-ventilated area, protected from direct sunlight. Once dried, grind the material into a fine powder using a laboratory mill.
-
Extraction:
-
Weigh 1 gram of the powdered plant material into a conical flask.
-
Add 25 mL of methanol (80% in water) as the extraction solvent.[5]
-
Sonicate the mixture for 30 minutes at 25°C.[6]
-
Allow the mixture to stand for 24 hours at 4°C to ensure complete extraction.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[7]
-
2. Standard Preparation
-
Stock Solution: Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol to prepare a stock solution of 1 mg/mL.
-
Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
3. HPLC Instrumentation and Conditions
-
Instrument: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4][8]
-
Mobile Phase: A gradient elution is typically employed for better separation of phenolic compounds.
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10-30% B
-
20-30 min: 30-50% B
-
30-35 min: 50-10% B
-
35-40 min: 10% B (re-equilibration)
-
-
Injection Volume: 20 µL.[7]
-
Column Temperature: 30°C.
-
Detection Wavelength: 270 nm (based on the UV absorption maxima of similar hydroxybenzoic acids).[10]
-
4. Data Analysis and Quantification
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with that of the standard.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Quantify the amount of this compound in the plant extract by interpolating its peak area on the calibration curve.
Visualizations
Experimental Workflow Diagram
Caption: HPLC Analysis Workflow for this compound.
Method Validation Steps
Caption: Key Parameters for HPLC Method Validation.
References
- 1. "2,3,4 Trihydroxybenzoic Acid, A Plant Secondary Metabolite Inhibits Ca" by Mina Akter [openprairie.sdstate.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. phcogres.com [phcogres.com]
- 4. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. impactfactor.org [impactfactor.org]
- 8. japsonline.com [japsonline.com]
- 9. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
Application Notes and Protocols for the Quantification of 2,4,6-Trihydroxybenzoic Acid in Microbial Fermentation
Introduction
2,4,6-Trihydroxybenzoic acid (2,4,6-THBA), a phenolic acid, is a valuable compound with applications in the pharmaceutical and chemical industries. Its microbial production through fermentation offers a sustainable alternative to chemical synthesis. Accurate and robust analytical methods are crucial for monitoring fermentation processes, optimizing production yields, and ensuring product quality. These application notes provide detailed protocols for the quantification of 2,4,6-THBA in microbial fermentation broths using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Biosynthetic Pathway of Phloroglucinol-related Compounds
In many microbial systems, particularly in genetically engineered strains of E. coli or Pseudomonas, the biosynthesis of phloroglucinol and its derivatives, including 2,4,6-THBA, often originates from the central carbon metabolism. A key enzyme in this pathway is PhlD, a type III polyketide synthase, which catalyzes the condensation of three molecules of malonyl-CoA to form phloroglucinol.[1][2][3][4] Phloroglucinol can then be a precursor to other derivatives. The pathway can be initiated from a simple carbon source like glucose.
Caption: Biosynthesis of this compound.
Data Presentation
The following tables summarize hypothetical quantitative data for 2,4,6-THBA obtained using the described analytical methods from a fermentation process of a genetically engineered E. coli strain.
Table 1: HPLC-UV Quantification of 2,4,6-THBA in a 72-hour Fermentation
| Time (hours) | 2,4,6-THBA Titer (mg/L) | Standard Deviation (± mg/L) |
| 0 | 0.0 | 0.0 |
| 12 | 15.2 | 1.1 |
| 24 | 45.8 | 3.5 |
| 36 | 89.1 | 6.2 |
| 48 | 152.6 | 10.8 |
| 60 | 210.4 | 15.1 |
| 72 | 245.3 | 18.9 |
Table 2: Comparison of Analytical Methods for 2,4,6-THBA Quantification at 48 hours
| Analytical Method | Mean Concentration (mg/L) | %RSD (n=3) | Limit of Quantification (LOQ) (mg/L) |
| HPLC-UV | 152.6 | 7.1 | 1.0 |
| GC-MS | 149.8 | 5.5 | 0.5 |
| LC-MS/MS | 155.1 | 2.8 | 0.01 |
Experimental Protocols
General Sample Preparation from Fermentation Broth
A crucial step for accurate quantification is the effective extraction of 2,4,6-THBA from the complex fermentation medium.
Caption: General Sample Preparation Workflow.
Protocol:
-
Cell Removal: Centrifuge 1 mL of the fermentation broth at 10,000 x g for 10 minutes to pellet the microbial cells.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Acidification: Acidify the supernatant to a pH of 2-3 using 6M HCl to protonate the phenolic acids.
-
Liquid-Liquid Extraction: Add an equal volume of ethyl acetate, vortex vigorously for 1 minute, and centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Solvent Collection: Carefully collect the upper ethyl acetate layer. Repeat the extraction two more times and pool the ethyl acetate fractions.
-
Evaporation: Evaporate the pooled ethyl acetate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a known volume of the initial mobile phase for HPLC and LC-MS/MS analysis, or in the derivatization solvent for GC-MS analysis.
Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from established methods for similar hydroxybenzoic acids.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-5 min: 10% B
-
5-15 min: 10% to 50% B
-
15-20 min: 50% to 90% B
-
20-25 min: 90% B
-
25-30 min: 90% to 10% B
-
30-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
Calibration: Prepare a series of standard solutions of 2,4,6-THBA in the initial mobile phase (e.g., 1, 5, 10, 25, 50, 100 mg/L) to construct a calibration curve.
Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of 2,4,6-THBA, a derivatization step is required prior to GC-MS analysis. Silylation is a common and effective method.[5][6]
Caption: GC-MS Analysis Workflow.
Derivatization Protocol:
-
To the dried extract from the general sample preparation, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool the vial to room temperature before injection into the GC-MS.
Instrumentation and Conditions:
-
GC-MS System: A standard GC-MS system.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Mode: Splitless, 1 µL injection volume.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-600.
-
Quantification Ion: To be determined from the mass spectrum of the derivatized 2,4,6-THBA standard (predicted m/z for the TMS derivative).
Protocol 3: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and selectivity, making it ideal for the quantification of low-abundance analytes in complex matrices. This protocol is based on methods for similar dihydroxybenzoic acids.[7]
Instrumentation and Conditions:
-
LC-MS/MS System: A triple quadrupole mass spectrometer coupled with an HPLC system.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A fast gradient can be employed, for example:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7-7.1 min: 95% to 5% B
-
7.1-10 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion (m/z): 169.0 (for [M-H]⁻ of 2,4,6-THBA).
-
Product Ions (m/z): To be determined by infusing a standard solution of 2,4,6-THBA. A likely fragmentation is the loss of CO₂ (44 Da), resulting in a product ion of m/z 125.0.
-
Collision Energy: To be optimized for the specific instrument, typically in the range of 10-25 eV.
-
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the quantification of this compound in microbial fermentation samples. The choice of method will depend on the required sensitivity, selectivity, and available instrumentation. HPLC-UV is a robust and widely available technique suitable for routine analysis. GC-MS offers high separation efficiency but requires a derivatization step. LC-MS/MS provides the highest sensitivity and selectivity, making it the preferred method for trace-level quantification and complex matrices. Proper sample preparation is critical for all three methods to ensure accurate and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. Cloning and Molecular Characterization of the phlD Gene Involved in the Biosynthesis of “Phloroglucinol”, a Compound with Antibiotic Properties from Plant Growth Promoting Bacteria Pseudomonas spp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biosynthesis of phloroglucinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. gcms.cz [gcms.cz]
- 7. rrml.ro [rrml.ro]
Application Notes and Protocols for Enzymatic Synthesis of 2,4,6-Trihydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Trihydroxybenzoic acid, also known as phloroglucinol carboxylic acid, is a phenolic compound with significant potential in pharmaceutical research and development due to its antioxidant and anti-inflammatory properties.[1] This document provides a detailed protocol for the enzymatic synthesis of this compound utilizing the enzyme Phloroglucinol Synthase (PhlD). The protocol covers the expression and purification of recombinant PhlD, the enzymatic synthesis reaction, and the subsequent purification and analysis of the product.
Biosynthetic Pathway
The enzymatic synthesis of this compound is catalyzed by Phloroglucinol Synthase (PhlD), a type III polyketide synthase. This enzyme orchestrates the cyclization of three molecules of malonyl-CoA to form this compound, which is then decarboxylated to phloroglucinol. For the purpose of this protocol, the target product is the stable this compound.
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant His-tagged PhlD
This protocol describes the expression of His-tagged Phloroglucinol Synthase (PhlD) from Pseudomonas fluorescens in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).
1.1. Gene Synthesis and Cloning:
-
The gene encoding PhlD from Pseudomonas fluorescens (UniProt ID: Q4K418) is codon-optimized for E. coli expression.
-
A sequence encoding a hexahistidine (His6) tag is added to the N- or C-terminus of the PhlD gene.
-
The synthesized gene is cloned into an appropriate expression vector (e.g., pET-28a(+)) under the control of an inducible promoter (e.g., T7 promoter).
1.2. Transformation:
-
Transform the expression vector containing the phlD gene into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic (e.g., kanamycin for pET-28a(+)) and incubate overnight at 37°C.
1.3. Protein Expression:
-
Inoculate a single colony from the agar plate into 50 mL of LB medium with the corresponding antibiotic.
-
Incubate the culture overnight at 37°C with shaking (200 rpm).
-
Inoculate 1 L of fresh LB medium (with antibiotic) with the overnight culture.
-
Grow the cells at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
-
Incubate the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours with shaking to enhance the yield of soluble protein.
1.4. Cell Lysis:
-
Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 30 mL of lysis buffer (50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0).
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the soluble His-tagged PhlD.
1.5. Immobilized Metal Affinity Chromatography (IMAC) Purification:
-
Equilibrate a Ni-NTA affinity column with lysis buffer.
-
Load the supernatant onto the column.
-
Wash the column with 10 column volumes of wash buffer (50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0).
-
Elute the His-tagged PhlD with elution buffer (50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Collect the fractions and analyze for the presence of PhlD using SDS-PAGE.
-
Pool the fractions containing pure PhlD and dialyze against a storage buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 10% glycerol, pH 7.5).
-
Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
-
Store the purified enzyme at -80°C.
Protocol 2: Enzymatic Synthesis of this compound
This protocol details the in vitro enzymatic reaction for the synthesis of this compound from malonyl-CoA using the purified PhlD enzyme.
2.1. Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture as described in Table 1.
-
Add the components in the specified order, with the enzyme being added last to initiate the reaction.
Table 1: Reaction Mixture for Enzymatic Synthesis
| Component | Stock Concentration | Volume (µL) | Final Concentration |
|---|---|---|---|
| Tris-HCl (pH 7.4) | 1 M | 100 | 100 mM |
| Malonyl-CoA | 10 mM | 100 | 1 mM |
| Purified PhlD | 1 mg/mL | 20 | 20 µg/mL |
| Nuclease-free water | - | 780 | - |
| Total Volume | | 1000 | |
2.2. Reaction Conditions:
-
Incubate the reaction mixture at 37°C for 2-4 hours. The optimal incubation time may need to be determined empirically.
-
Terminate the reaction by adding 100 µL of 1 M HCl to lower the pH and precipitate the enzyme.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated protein.
-
Collect the supernatant for product purification and analysis.
Protocol 3: Purification and Analysis of this compound
This protocol describes the purification of the synthesized this compound from the reaction mixture and its subsequent analysis by High-Performance Liquid Chromatography (HPLC).
3.1. Product Extraction:
-
To the supernatant from step 2.2, add an equal volume of ethyl acetate.
-
Vortex vigorously for 1 minute and then centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Carefully collect the upper organic (ethyl acetate) phase.
-
Repeat the extraction of the aqueous phase two more times with ethyl acetate.
-
Pool the organic phases and evaporate the solvent under a stream of nitrogen or using a rotary evaporator.
-
Resuspend the dried product in a suitable solvent (e.g., methanol or mobile phase) for HPLC analysis.
3.2. HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 270 nm.
-
Injection Volume: 10 µL.
-
Quantification: Generate a standard curve using a known concentration of a this compound standard.
Quantitative Data Summary
The following tables provide a summary of the kinetic parameters of PhlD and representative data for the enzymatic synthesis of this compound.
Table 2: Kinetic Parameters of Phloroglucinol Synthase (PhlD)
| Parameter | Value | Substrate | Reference |
|---|---|---|---|
| Km | 5.6 µM | Malonyl-CoA | [2][3] |
| kcat | 10 min-1 | Malonyl-CoA |[2][3] |
Table 3: Representative Synthesis and Purification Data
| Parameter | Value | Notes |
|---|---|---|
| Initial Substrate Concentration | 1 mM | Malonyl-CoA |
| Product Concentration (Crude) | 0.25 mM | Corresponds to ~75% conversion |
| Product Yield (after purification) | ~65% | Based on initial substrate |
| Product Purity (by HPLC) | >95% | |
Note: The yield is highly dependent on reaction conditions and purification efficiency. The provided data is for representative purposes.
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the enzymatic synthesis of this compound.
References
Application Notes and Protocols: In Vitro Anti-proliferative Assays Using 2,4,6-Trihydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro anti-proliferative effects of 2,4,6-Trihydroxybenzoic acid (2,4,6-THBA), a flavonoid metabolite. Detailed protocols for key experimental assays are provided to facilitate the investigation of its anti-cancer properties.
Introduction
This compound is a phenolic compound that has demonstrated potential as an anti-proliferative agent. It is a metabolite of flavonoids, which are abundant in fruits and vegetables. Research suggests that 2,4,6-THBA may exert its anti-cancer effects through the inhibition of Cyclin-Dependent Kinases (CDKs) and is dependent on the presence of the monocarboxylic acid transporter SLC5A8 for its cellular uptake.[1][2] This document outlines the methodologies to assess the anti-proliferative activity of 2,4,6-THBA in vitro.
Data Presentation
The anti-proliferative activity of this compound has been quantified through various in vitro assays. The following tables summarize the available quantitative data.
Table 1: Inhibitory Concentration (IC50) of this compound against Cyclin-Dependent Kinases (CDKs)
| Target | IC50 (µM) | Assay Type |
| CDK1 | 580 ± 57 | In vitro kinase assay |
| CDK2 | 262 ± 29 | In vitro kinase assay |
| CDK4 | 403 ± 63 | In vitro kinase assay |
Data sourced from in vitro kinase assays using purified enzymes.[1]
Table 2: Inhibitory Concentration (IC50) of this compound on Cancer Cell Colony Formation
| Cell Line | IC50 (µM) | Key Characteristic | Assay Type |
| SLC5A8-pLVX | ~400 | Ectopically expresses functional SLC5A8 | Clonogenic Assay |
| MDA-MB-231 | ~446 | Low expression of functional SLC5A8 | Clonogenic Assay |
| HCT-116 | No effect | Lacks functional SLC5A8 | Clonogenic Assay |
| HT-29 | No effect | Lacks functional SLC5A8 | Clonogenic Assay |
Data from clonogenic assays demonstrate the dependence of 2,4,6-THBA's anti-proliferative effect on the SLC5A8 transporter.[1]
Mandatory Visualizations
Experimental Workflow
References
Application Notes and Protocols for the Study of 2,4,6-Trihydroxybenzoic Acid in Metal Ion Chelation
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Trihydroxybenzoic acid (THBA), a phenolic acid and a metabolite of various flavonoids, presents a compelling scaffold for metal ion chelation studies. Its structure, featuring a carboxylic acid and multiple hydroxyl groups on a benzene ring, provides potential binding sites for a variety of metal ions. The chelation of metal ions is a critical area of research with implications in mitigating oxidative stress, developing treatments for metal overload diseases, and designing novel therapeutic agents. These application notes provide a comprehensive overview of the synthesis of THBA-metal complexes, methodologies for studying their chelation properties, and a discussion of their potential biological implications. While extensive research has been conducted on the synthesis and solid-state structures of THBA-metal complexes, quantitative data on their solution-state chelation properties and specific biological signaling pathways remain areas for further investigation.
Data Presentation: Synthesis of this compound-Metal Complexes
The synthesis of a wide array of metal complexes with this compound has been systematically explored. The following tables summarize the reaction conditions for the formation of these complexes, providing a valuable resource for researchers aiming to replicate or build upon this work.
Table 1: Synthesis Conditions for Alkali and Alkaline Earth Metal Complexes of this compound
| Metal Ion | Base | Molar Ratio (THBA:Base:Metal) | Solvent | Temperature (°C) | Reference |
| Li⁺ | LiOH·H₂O | 1:4:1 | Water | 50 | [1][2] |
| K⁺ | KOH | Not Specified | Water | Not Specified | [1][2] |
| Rb⁺ | RbOH | Not Specified | Water | Not Specified | [1][2] |
| Cs⁺ | CsOH | 1:1:1 and 2:1:1 | Water | Room Temp & 50 | [1][2] |
| Mg²⁺ | Mg(OAc)₂·4H₂O | 1:1 (THBA:Metal Acetate) | Water | 50 | [2] |
| Ca²⁺ | Ca(OAc)₂·H₂O | 1:1 (THBA:Metal Acetate) | Water | 50 | [2] |
| Sr²⁺ | LiOH·H₂O | 0.58:0.52:0.25 | Water | 50 | [1][2] |
| Ba²⁺ | Ba(OAc)₂ | 1:1 (THBA:Metal Acetate) | Water | 50 | [2] |
Table 2: Synthesis Conditions for Transition Metal and Lanthanide Complexes of this compound
| Metal Ion | Metal Salt | Molar Ratio (THBA:Metal Salt) | Solvent | Temperature (°C) | Reference |
| Mn²⁺ | Mn(OAc)₂·4H₂O | 1:1 | Water | 50 | [2] |
| Co²⁺ | Co(OAc)₂·4H₂O | 1:1 | Water | 50 | [2] |
| Ni²⁺ | Ni(OAc)₂·4H₂O | 1:1 | Water | 50 | [2] |
| Cu²⁺ | Cu(OAc)₂·H₂O | 1:1 | Water | 50 | [2] |
| Zn²⁺ | Zn(OAc)₂·2H₂O | 1:1 | Water | 50 | [2] |
| Cd²⁺ | Cd(OAc)₂·2H₂O | 1:1 | Water | 50 | [2] |
| Pb²⁺ | Pb(OAc)₂·3H₂O | 1:1 | Water | 50 | [2] |
| Ce³⁺ | Ce(NO₃)₃·6H₂O | 0.58:0.20 (with LiOH·H₂O) | Water | 50 | [2] |
Quantitative Chelation Data of Related Phenolic Acids
Currently, there is a lack of specific quantitative data in the literature for the stability constants and binding affinities of this compound with various metal ions in solution. However, data from structurally related phenolic acids, such as gallic acid (3,4,5-trihydroxybenzoic acid) and protocatechuic acid (3,4-dihydroxybenzoic acid), can provide valuable insights into the potential chelating capabilities of THBA. The presence of multiple hydroxyl groups, particularly in ortho positions, is known to enhance metal-chelating activity.[3]
Table 3: Comparative Stability Constants (log K) of Gallic Acid and Protocatechuic Acid with Selected Metal Ions
| Metal Ion | Gallic Acid (log K) | Protocatechuic Acid (log K) | Method |
| Fe³⁺ | ~34 | Not available | Potentiometry |
| Fe²⁺ | ~7 | Not available | Potentiometry |
| Cu²⁺ | Not available | Not available | Not available |
| Al³⁺ | Log β₁₁₁ = 16.58 | Not available | Potentiometry |
Note: The stability constants can vary depending on the experimental conditions (pH, temperature, ionic strength). The values presented are indicative and sourced from various studies.
Experimental Protocols
Protocol 1: Synthesis of a Generic Divalent Metal-THBA Complex
This protocol is a generalized procedure based on the synthesis of several divalent metal complexes as described by Abrahams et al. (2022).[2]
Materials:
-
This compound (THBA)
-
Divalent metal acetate salt (e.g., Zn(OAc)₂·2H₂O)
-
Deionized water
Procedure:
-
Dissolve 0.10 g (0.58 mmol) of this compound in 5 mL of warm deionized water (approximately 50 °C).
-
In a separate vial, dissolve a 1:1 molar equivalent of the divalent metal acetate salt in a minimal amount of deionized water.
-
Add the metal acetate solution to the THBA solution with stirring.
-
Continue heating and stirring the mixture at 50 °C until all solids have dissolved.
-
Allow the solution to cool slowly to room temperature.
-
Crystals of the metal-THBA complex will form upon cooling and solvent evaporation.
-
Isolate the crystals by filtration, wash with a small amount of cold deionized water, and air dry.
Protocol 2: General Method for UV-Visible Spectrophotometric Titration to Study Metal Chelation
This protocol outlines a general method to investigate the chelation of a metal ion by this compound in solution.
Materials:
-
This compound (THBA) stock solution (e.g., 1 mM in a suitable buffer)
-
Metal salt stock solution (e.g., 10 mM FeCl₃ in water)
-
Buffer solution (e.g., HEPES, MES, or acetate buffer at a specific pH)
Procedure:
-
Record the UV-Vis spectrum (e.g., 200-800 nm) of the THBA solution in the chosen buffer.
-
Add a small aliquot of the metal salt solution to the THBA solution.
-
Allow the solution to equilibrate for a set amount of time (e.g., 5 minutes).
-
Record the UV-Vis spectrum of the mixture.
-
Repeat steps 2-4 with incremental additions of the metal salt solution.
-
Analyze the changes in the absorption spectra (e.g., shifts in λmax, changes in absorbance) to determine the stoichiometry and binding constant of the complex formation.
Protocol 3: Potentiometric Titration for Determination of Stability Constants
Potentiometric titration is a robust method for determining the stability constants of metal complexes.
Materials:
-
Calibrated pH meter and electrode
-
Titration vessel
-
Standardized acid (e.g., 0.1 M HCl)
-
Standardized base (e.g., 0.1 M NaOH, carbonate-free)
-
This compound solution of known concentration
-
Metal salt solution of known concentration
-
Inert salt solution to maintain constant ionic strength (e.g., 0.1 M KCl)
Procedure:
-
In the titration vessel, add a known volume of the THBA solution and the inert salt solution.
-
Titrate this solution with the standardized base to determine the pKa values of the ligand.
-
In a separate experiment, add a known volume of the THBA solution, the metal salt solution, and the inert salt solution to the titration vessel.
-
Titrate the mixture with the standardized base, recording the pH after each addition.
-
The displacement of the titration curve in the presence of the metal ion compared to the ligand alone indicates complex formation.
-
Use appropriate software (e.g., Hyperquad) to analyze the titration data and calculate the stability constants of the metal-THBA complexes.
Visualizations
Caption: Workflow for the synthesis and characterization of metal-THBA complexes.
Caption: Potential mechanism of THBA in mitigating metal-induced oxidative stress.
Discussion and Future Directions
The existing literature provides a strong foundation for the synthesis of a diverse range of metal complexes with this compound. The detailed protocols for these syntheses are invaluable for researchers in coordination chemistry and materials science. However, to fully understand the potential of THBA as a chelating agent for biological and therapeutic applications, further research is critically needed in the following areas:
-
Quantitative Chelation Studies: There is a pressing need for systematic studies to determine the stability constants, binding affinities, and thermodynamic parameters of THBA with various biologically relevant metal ions (e.g., Fe²⁺/³⁺, Cu²⁺, Zn²⁺) in aqueous solutions. Techniques such as potentiometric titration, isothermal titration calorimetry (ITC), and competitive UV-Vis titration would be highly informative.
-
Structure-Activity Relationship: A comparative study of the chelation properties of different trihydroxybenzoic acid isomers would elucidate the role of the hydroxyl group positions in metal binding affinity and selectivity.
-
Biological Activity: Investigations into the ability of THBA to mitigate metal-induced oxidative stress in cellular models are warranted. Studies could explore its effects on reactive oxygen species (ROS) production, lipid peroxidation, and cell viability in the presence of excess metal ions.
-
Signaling Pathway Analysis: Should THBA demonstrate significant cytoprotective effects through metal chelation, further research could focus on its impact on specific cellular signaling pathways involved in oxidative stress response (e.g., Nrf2 pathway) and inflammation (e.g., NF-κB pathway).
References
Application Note: Utilization of 2,4,6-Trihydroxybenzoic Acid as a Chromatographic Standard
Introduction
2,4,6-Trihydroxybenzoic acid, also known as phloroglucinol carboxylic acid, is a phenolic compound that serves as a valuable reference standard in chromatographic analyses. Its well-defined chemical structure and stability make it suitable for the quantification of various phenolic compounds and other analytes in diverse matrices, including pharmaceutical formulations, natural product extracts, and environmental samples. This application note provides a detailed protocol for the use of this compound as a standard in High-Performance Liquid Chromatography (HPLC) and outlines its performance characteristics.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₇H₆O₅ |
| Molecular Weight | 170.12 g/mol |
| CAS Number | 83-30-7 |
| Appearance | Light beige solid |
| Melting Point | ~210 °C (with decomposition)[1] |
| Solubility | Soluble in water, ethanol, and methanol. |
Applications in Chromatography
This compound can be employed as both an external and internal standard in various chromatographic methods, primarily HPLC and Gas Chromatography (GC). As an external standard, it is used to generate a calibration curve against which the concentration of an analyte in a sample is determined. When used as an internal standard, a known amount is added to both the sample and calibration standards to correct for variations in injection volume and sample preparation.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Phenolic Compounds using this compound as an External Standard
This protocol describes a general-purpose Reverse-Phase HPLC (RP-HPLC) method suitable for the quantification of phenolic acids where this compound is used as an external reference standard.
1. Materials and Reagents:
-
This compound (analytical standard grade, ≥99% purity)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade water (e.g., Milli-Q or equivalent)
-
Formic acid or phosphoric acid (analytical grade)
-
Analytes of interest (e.g., other phenolic acids)
-
Volumetric flasks, pipettes, and syringes
-
0.22 µm or 0.45 µm syringe filters
2. Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
3. Preparation of Standard Solutions:
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
4. Sample Preparation:
-
The sample preparation will vary depending on the matrix. For liquid samples, filtration through a 0.22 µm syringe filter may be sufficient.
-
For solid samples, an extraction step is necessary. A general procedure involves extracting a known weight of the sample with a suitable solvent (e.g., methanol, ethanol-water mixture), followed by centrifugation and filtration of the supernatant. Solid-phase extraction (SPE) may be required for complex matrices to remove interferences.[2]
5. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-20 min: 10-40% B20-25 min: 40-10% B25-30 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 270 nm (or the λmax of the analyte of interest) |
| Injection Volume | 10 µL |
6. Data Analysis and Quantification:
-
Inject the series of working standard solutions to generate a calibration curve by plotting the peak area of this compound against its concentration.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is generally considered acceptable.
-
Inject the prepared sample solutions.
-
Identify the analyte peak in the sample chromatogram based on its retention time compared to the standard.
-
Quantify the amount of the analyte in the sample using the calibration curve equation.
Data Presentation: Method Validation Parameters
The following tables summarize typical quantitative data for an HPLC method for phenolic acids, which can be expected when using this compound as a standard. These are representative values based on similar validated methods for hydroxybenzoic acids.
Table 1: Linearity and Range
| Analyte | Linearity Range (µg/mL) | Regression Equation | Correlation Coefficient (R²) |
| This compound | 1 - 100 | y = 45872x + 1234 | > 0.998 |
| Representative Analyte 1 | 0.5 - 50 | y = 51234x + 987 | > 0.999 |
| Representative Analyte 2 | 2 - 200 | y = 39876x + 1543 | > 0.997 |
Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | 0.15 | 0.50 |
| Representative Analyte 1 | 0.10 | 0.35 |
| Representative Analyte 2 | 0.25 | 0.80 |
Table 3: Precision
| Analyte | Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |
| This compound | 10 | < 1.5% | < 2.0% |
| 50 | < 1.0% | < 1.8% | |
| Representative Analyte 1 | 5 | < 2.0% | < 2.5% |
| 25 | < 1.2% | < 2.2% |
Table 4: Accuracy (Recovery)
| Analyte | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| This compound | 20 | 19.7 | 98.5 |
| 80 | 81.2 | 101.5 | |
| Representative Analyte 1 | 10 | 9.9 | 99.0 |
| 40 | 39.4 | 98.5 |
Visualizations
Caption: Experimental workflow for HPLC analysis using this compound as a standard.
Caption: Simplified biosynthesis pathway of phenolic acids.[3][4][5][6][7]
References
- 1. This compound CAS#: 83-30-7 [m.chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. General Phenolic Biosynthesis Pathways | Natural Chemistry Research Group [naturalchemistry.utu.fi]
- 4. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polyphenol - Wikipedia [en.wikipedia.org]
- 6. Biosynthesis of Phenolic Compounds and Antioxidant Activity in Fresh-Cut Fruits and Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming solubility issues of 2,4,6-Trihydroxybenzoic acid in aqueous media
Welcome to the technical support center for 2,4,6-Trihydroxybenzoic acid (also known as phloroglucinol carboxylic acid). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the solubility of this compound in aqueous media.
I. Troubleshooting Guides
This section provides solutions to common problems encountered during the dissolution of this compound.
Issue 1: Compound fails to dissolve completely in aqueous buffer.
-
Question: I am trying to dissolve this compound in my aqueous buffer (e.g., PBS) at neutral pH, but it is not fully dissolving. What can I do?
-
Answer: this compound has limited solubility in neutral aqueous solutions. The predicted water solubility is approximately 5.97 g/L[1]. To improve solubility, consider the following approaches:
-
pH Adjustment: The solubility of this compound is pH-dependent. As a carboxylic acid, its solubility increases significantly at a more alkaline pH due to the deprotonation of the carboxylic acid and hydroxyl groups. Gradually increase the pH of your solution with a suitable base (e.g., NaOH) while monitoring for dissolution. It is advisable to determine the optimal pH for your specific application, as high pH may affect the stability of the compound or be incompatible with your experimental system.
-
Use of Co-solvents: For many applications, especially in cell culture or in vivo studies, the use of co-solvents is a common and effective strategy. A stock solution can be prepared in an organic solvent and then diluted into your aqueous medium. See the Co-solvent section in the FAQs for more details.
-
Heating and Sonication: Gently warming the solution and using an ultrasonic bath can aid in the dissolution process[2]. However, be cautious with temperature, as prolonged heating at high temperatures can lead to degradation.
-
Issue 2: Precipitation occurs after dissolving with co-solvents and diluting in aqueous media.
-
Question: I dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous buffer. How can I prevent this?
-
Answer: This is a common issue when the final concentration of the co-solvent is not sufficient to maintain the solubility of the compound in the aqueous medium. Here are some troubleshooting steps:
-
Optimize Co-solvent Concentration: The final concentration of the organic solvent should be kept as low as possible for biological experiments, but it must be sufficient to maintain solubility. You may need to test a range of final co-solvent concentrations to find the optimal balance.
-
Use a Combination of Co-solvents: A mixture of co-solvents can be more effective than a single one. For in vivo studies, a common formulation includes a combination of DMSO, PEG300, and Tween-80[3]. The surfactant (Tween-80) helps to stabilize the compound in the aqueous environment.
-
Stepwise Dilution: Instead of adding the stock solution directly to the full volume of aqueous buffer, try adding the buffer to the stock solution in a stepwise manner with vigorous mixing. This can sometimes prevent immediate precipitation.
-
Consider Cyclodextrins: Cyclodextrins can encapsulate the hydrophobic parts of the molecule, increasing its aqueous solubility without the need for high concentrations of organic solvents. Refer to the Cyclodextrin section in the FAQs for more information.
-
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the solubility and handling of this compound.
Q1: What is the aqueous solubility of this compound?
A1: The predicted aqueous solubility of this compound is approximately 5.97 g/L[1]. However, the actual solubility can be influenced by factors such as pH, temperature, and the presence of other solutes.
Q2: How does pH affect the solubility of this compound?
Q3: What co-solvents can be used to dissolve this compound?
A3: Dimethyl sulfoxide (DMSO) and methanol are commonly used laboratory solvents in which this compound is slightly soluble[4]. For in vivo and some in vitro applications, mixtures of co-solvents are often necessary to achieve higher concentrations in aqueous-based formulations.
Quantitative Solubility Data in Co-solvent Systems
| Co-solvent System | Achievable Concentration | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (14.70 mM) | [3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (14.70 mM) | |
| DMSO | 100 mg/mL (587.82 mM) (with sonication) | [5] |
Q4: How can I use cyclodextrins to improve the solubility of this compound?
A4: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble compounds, effectively increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are two commonly used derivatives with improved solubility and safety profiles.
Q5: What is the role of this compound as a CDK inhibitor and how does this relate to its use in research?
A5: this compound has been identified as an inhibitor of Cyclin-Dependent Kinases (CDKs), specifically CDK1, CDK2, and CDK4. By inhibiting these kinases, it can play a role in regulating the cell cycle. This inhibition leads to the upregulation of CDK inhibitory proteins p21Cip1 and p27Kip1, which can arrest the cell cycle, thus inhibiting cell proliferation. This mechanism is of significant interest in cancer research. Ensuring the compound is properly solubilized is critical for accurate and reproducible results in cell-based assays and in vivo studies investigating its anti-proliferative effects.
III. Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out 1.7012 mg of this compound (MW: 170.12 g/mol ).
-
Add 1 mL of high-purity DMSO.
-
Vortex the solution and use an ultrasonic bath until the solid is completely dissolved. Gentle heating to 37°C can also be applied[2].
-
Store the stock solution at -20°C or -80°C for long-term storage. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an In Vivo Formulation using a Co-solvent Mixture
This protocol is adapted from a formulation for a similar compound and may require optimization.
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the final formulation, take 100 µL of the 25 mg/mL stock solution.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline and mix thoroughly.
-
The final concentration will be 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline[3]. This solution should be prepared fresh for each experiment.
Protocol 3: Preparation of an Inclusion Complex with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This is a general protocol for the complexation of phenolic acids with HP-β-CD and should be optimized for this compound.
-
Prepare a solution of HP-β-CD in distilled water. The concentration will depend on the desired molar ratio and the solubility of HP-β-CD.
-
Prepare a solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol) or directly in the HP-β-CD solution if possible.
-
Mix the this compound and HP-β-CD solutions. A common molar ratio to start with is 1:1.
-
Stir the mixture at a controlled temperature (e.g., room temperature or slightly elevated) for a sufficient period (e.g., 24-48 hours) to allow for complex formation.
-
After equilibration, filter the solution to remove any un-dissolved compound.
-
The resulting clear solution contains the this compound-HP-β-CD inclusion complex. The concentration of the dissolved compound can be determined by a suitable analytical method like UV-Vis spectroscopy or HPLC.
-
For a solid complex, the solution can be freeze-dried.
IV. Visualizations
Caption: Experimental workflow for dissolving this compound.
Caption: Simplified signaling pathway of this compound as a CDK inhibitor.
References
- 1. Showing Compound this compound (FDB000823) - FooDB [foodb.ca]
- 2. glpbio.com [glpbio.com]
- 3. The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 83-30-7 [m.chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
Minimizing auto-oxidation of 2,4,6-Trihydroxybenzoic acid in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,6-Trihydroxybenzoic acid (also known as phloroglucinol carboxylic acid) in solution. The information provided aims to help minimize its auto-oxidation and ensure the stability and reliability of your experimental results.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Solution Discoloration (Yellowing/Browning) | Auto-oxidation of this compound due to exposure to oxygen, high pH, light, or elevated temperature. | 1. Control pH: Maintain the solution at an acidic pH (<4.0). 2. Deoxygenate: Sparge the solvent with an inert gas (e.g., nitrogen or argon) before and during solution preparation. 3. Use Antioxidants: Add a small amount of an antioxidant like ascorbic acid. 4. Protect from Light: Store the solution in an amber vial or wrap the container in aluminum foil. 5. Low Temperature Storage: Store the solution at low temperatures (-20°C or -80°C for long-term). |
| Precipitation in Solution | 1. Low Solubility: The concentration may exceed the solubility limit in the chosen solvent. 2. Degradation Products: Insoluble degradation products may form due to auto-oxidation. 3. pH Shift: Changes in pH can affect solubility. | 1. Verify Solubility: Check the solubility of this compound in your solvent. Gentle heating or sonication can aid dissolution.[1] 2. Prevent Degradation: Follow the recommendations for preventing auto-oxidation. 3. Buffer the Solution: Use a suitable buffer to maintain a stable pH. |
| Inconsistent Experimental Results | Degradation of this compound in the stock or working solution, leading to a lower effective concentration. | 1. Prepare Fresh Solutions: Prepare solutions fresh daily, if possible. 2. Monitor Stability: Regularly check the purity and concentration of your stock solution using a validated analytical method like HPLC. 3. Proper Storage: Ensure stock solutions are stored correctly (low temperature, protected from light, under an inert atmosphere).[1] |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution turning brown?
A1: The brown discoloration is a common indicator of auto-oxidation.[2] this compound, being a phenolic compound, is susceptible to oxidation, especially in the presence of oxygen, at neutral to alkaline pH, and when exposed to light and elevated temperatures. This process leads to the formation of colored degradation products.
Q2: What is the optimal pH for storing a this compound solution?
A2: Phenolic compounds like this compound are generally more stable in acidic conditions. A pH below 4.0 is recommended to minimize auto-oxidation. The solution becomes significantly less stable at neutral and alkaline pH.
Q3: Can I do anything to prevent the oxidation of my solution?
A3: Yes, several measures can be taken:
-
Control pH: Keep the solution acidic (pH < 4.0).
-
Deoxygenate Solvents: Before preparing your solution, bubble an inert gas like nitrogen or argon through the solvent to remove dissolved oxygen.
-
Use Antioxidants: The addition of a small amount of an antioxidant, such as ascorbic acid, can help to scavenge reactive oxygen species.
-
Protect from Light: Store solutions in amber-colored vials or wrap clear vials in aluminum foil.
-
Low-Temperature Storage: For short-term storage, refrigeration (2-8°C) is advisable. For long-term storage, freezing at -20°C or -80°C is recommended.[1]
Q4: How should I prepare a stock solution of this compound?
A4: To prepare a stable stock solution, it is recommended to:
-
Choose a suitable solvent where this compound is readily soluble.
-
Deoxygenate the solvent by sparging with nitrogen or argon for at least 15-30 minutes.
-
Weigh the desired amount of this compound and dissolve it in the deoxygenated solvent. Gentle warming or sonication may be used to aid dissolution.[1]
-
If compatible with your experimental design, consider adding an antioxidant.
-
Store the resulting solution in an airtight, light-protected container at a low temperature.
Q5: How can I monitor the stability of my this compound solution?
A5: The most reliable way to monitor the stability is by using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection. This will allow you to quantify the concentration of the parent compound and detect the appearance of any degradation products over time.
Data Presentation
Qualitative Stability of this compound in Aqueous Solution
| Condition | Parameter | Expected Stability | Observations |
| pH | Acidic (pH < 4) | High | Minimal discoloration and degradation. |
| Neutral (pH ~7) | Moderate to Low | Gradual yellowing and degradation. | |
| Alkaline (pH > 8) | Very Low | Rapid browning and significant degradation. | |
| Temperature | -80°C / -20°C | High | Recommended for long-term storage of stock solutions.[1] |
| 2-8°C | Moderate | Suitable for short-term storage (days). | |
| Room Temperature (~25°C) | Low | Prone to oxidation, especially if exposed to light and oxygen. | |
| Atmosphere | Inert (Nitrogen/Argon) | High | Minimizes contact with oxygen, a key driver of auto-oxidation. |
| Air (Oxygen) | Low | Oxygen readily participates in the oxidation process. | |
| Light Exposure | Dark (Amber Vial) | High | Protects the compound from photo-degradation. |
| Light | Low | Light can catalyze the oxidation process. | |
| Additives | Antioxidant (e.g., Ascorbic Acid) | High | Scavenges free radicals and reactive oxygen species, inhibiting the oxidation chain reaction. |
| No Additives | Dependent on other conditions | More susceptible to auto-oxidation. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Solution of this compound
Objective: To prepare an aqueous solution of this compound with minimized potential for auto-oxidation.
Materials:
-
This compound powder
-
High-purity water (e.g., Milli-Q or HPLC-grade)
-
Hydrochloric acid (HCl) or other suitable acid for pH adjustment
-
Ascorbic acid (optional, as an antioxidant)
-
Inert gas (Nitrogen or Argon) with a sparging tube
-
Volumetric flasks
-
Amber glass storage vials with airtight caps
Procedure:
-
Solvent Deoxygenation: Place the desired volume of high-purity water in a flask and sparge with a gentle stream of nitrogen or argon for at least 30 minutes to remove dissolved oxygen.
-
pH Adjustment: While continuing to sparge, adjust the pH of the water to the desired acidic range (e.g., pH 3-4) using a dilute HCl solution. Monitor the pH with a calibrated pH meter.
-
Antioxidant Addition (Optional): If using an antioxidant, add a small amount of ascorbic acid to the deoxygenated, acidified water and dissolve completely. A final concentration of 0.1-1 mM ascorbic acid is often effective.
-
Dissolving this compound: Weigh the required amount of this compound and add it to the prepared solvent. Stir gently until fully dissolved. If necessary, a brief period of sonication in a water bath can be used to aid dissolution.
-
Final Volume and Storage: Bring the solution to the final desired volume with the deoxygenated, acidified water. Immediately transfer the solution to amber glass vials, flushing the headspace with the inert gas before sealing tightly.
-
Storage: Store the vials at the appropriate temperature (-20°C or -80°C for long-term storage).
Protocol 2: Monitoring the Stability of this compound Solutions by HPLC
Objective: To quantify the concentration of this compound and detect the formation of degradation products in a solution over time.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
HPLC-grade acetonitrile, methanol, and water
-
Phosphoric acid or formic acid for mobile phase acidification
-
This compound standard for calibration
-
Sample vials
HPLC Method (Example):
-
Mobile Phase A: Water with 0.1% phosphoric acid (or formic acid for MS compatibility)
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A suitable gradient can be developed, for example:
-
0-5 min: 5% B
-
5-35 min: 5% to 50% B
-
35-45 min: 50% to 90% B
-
45-55 min: Hold at 90% B
-
55-60 min: 90% to 5% B
-
60-65 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30°C
-
Injection Volume: 10-20 µL
-
Detection Wavelength: Approximately 265 nm (it is advisable to determine the optimal wavelength by scanning the UV spectrum of a standard solution).
Procedure:
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the stabilized solvent. Inject these standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.
-
Sample Analysis: At specified time points (e.g., 0, 1, 7, 14, 30 days), thaw a vial of the stored this compound solution.
-
Sample Preparation: If necessary, dilute the sample to fall within the concentration range of the calibration curve.
-
Injection: Inject the sample into the HPLC system.
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time compared to the standard.
-
Quantify the concentration of this compound in the sample using the calibration curve.
-
Monitor the chromatogram for the appearance of new peaks, which would indicate the formation of degradation products.
-
Calculate the percentage of this compound remaining at each time point to assess its stability.
-
Visualizations
Caption: Troubleshooting workflow for this compound solution instability.
Caption: Proposed auto-oxidation pathway of this compound.
References
Technical Support Center: Quantification of 2,4,6-Trihydroxybenzoic Acid in Complex Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 2,4,6-Trihydroxybenzoic acid in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying this compound in biological samples?
A1: The most frequently employed methods for the quantification of this compound (also known as phloroglucinol carboxylic acid) in biological matrices such as plasma, urine, and tissue homogenates are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization. LC-MS/MS is often preferred for its high sensitivity and selectivity, which is crucial when dealing with complex biological samples.
Q2: What are the critical sample preparation techniques for analyzing this compound?
A2: Effective sample preparation is crucial for accurate quantification and to minimize matrix effects. The primary techniques include:
-
Solid-Phase Extraction (SPE): This is a popular method for cleaning up samples and concentrating the analyte.[1] Reversed-phase polymeric sorbents are often used to retain phenolic acids while removing more polar interferences like sugars and salts.[1]
-
Liquid-Liquid Extraction (LLE): This technique is used to partition the analyte from the aqueous biological matrix into an immiscible organic solvent. The choice of solvent is critical for achieving good recovery.
-
Protein Precipitation (PP): This is a simpler and faster method, often used for plasma or serum samples. It involves adding a solvent like acetonitrile to precipitate proteins, followed by centrifugation to collect the supernatant containing the analyte.[2]
Q3: How can I improve the stability of this compound in my biological samples?
A3: Phenolic compounds like this compound can be susceptible to degradation. To enhance stability:
-
Storage Conditions: Store plasma and other biological samples at -80°C for long-term stability.[3] For short-term storage (up to one month), -20°C may be sufficient.[4] Avoid repeated freeze-thaw cycles.[5]
-
pH Adjustment: Flavonoids and their metabolites are generally more stable under acidic conditions (pH < 4).[6]
-
Use of Stabilizers: For plasma samples, the choice of anticoagulant can be important. In some cases, the addition of antioxidants like ascorbic acid has been shown to limit the degradation of similar phenolic compounds.[7]
Q4: What is the "matrix effect" in LC-MS/MS analysis, and how can I minimize it?
A4: The matrix effect is the alteration of ionization efficiency of the analyte by co-eluting compounds from the biological matrix.[8] This can lead to ion suppression or enhancement, resulting in inaccurate quantification.[9] To minimize matrix effects:
-
Effective Sample Cleanup: Utilize SPE or LLE to remove interfering components.[10]
-
Chromatographic Separation: Optimize the HPLC method to separate the analyte from matrix components.
-
Use of an Internal Standard (IS): A stable isotope-labeled internal standard is the best choice as it co-elutes with the analyte and experiences similar matrix effects, thus providing a more accurate quantification.
-
Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the samples can help to compensate for the matrix effect.
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of this compound.
Low Analyte Recovery
Problem: You are experiencing low and inconsistent recovery of this compound after sample preparation.
| Potential Cause | Troubleshooting Step |
| Incomplete Elution from SPE Cartridge | Optimize the elution solvent. Ensure it is strong enough to desorb the analyte completely. You may need to increase the organic solvent percentage or add a small amount of acid or base. |
| Analyte Breakthrough During SPE Loading | The sample loading volume may be too high, or the flow rate is too fast. Reduce the sample volume or the loading speed. Ensure the sorbent is properly conditioned and equilibrated before loading the sample. |
| Suboptimal pH for Extraction | The pH of the sample can significantly affect the ionization state and, therefore, the retention of this compound on the SPE sorbent or its partitioning in LLE. Adjust the sample pH to be at least 2 pH units below the pKa of the carboxylic acid group to ensure it is in its neutral form for reversed-phase SPE. |
| Analyte Degradation | The analyte may be degrading during sample processing. Keep samples on ice and minimize the processing time. Consider the stability issues mentioned in the FAQs. |
Poor Chromatographic Peak Shape
Problem: Your chromatogram shows peak tailing or splitting for this compound.
| Potential Cause | Troubleshooting Step |
| Secondary Interactions with Column | Peak tailing for acidic compounds can occur due to interactions with residual silanols on the silica-based column. Lowering the mobile phase pH with an additive like formic or acetic acid can suppress the ionization of the analyte and reduce these interactions.[11] |
| Column Contamination or Void | A blocked column frit or a void at the head of the column can cause peak splitting.[12] Try back-flushing the column or replacing the frit. If the problem persists, the column may need to be replaced. |
| Injection Solvent Incompatibility | If the injection solvent is much stronger (higher organic content) than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase. |
Inaccurate or Irreproducible Results in LC-MS/MS
Problem: You are observing high variability in your quantitative results.
| Potential Cause | Troubleshooting Step |
| Significant Matrix Effects | As discussed in the FAQs, matrix effects can severely impact accuracy and precision. Implement strategies to minimize these effects, such as improving sample cleanup or using a stable isotope-labeled internal standard. |
| Instrument Contamination | Carryover from previous injections can lead to inaccurate results. Ensure the autosampler wash procedure is effective. Injecting a blank solvent after a high-concentration sample can help diagnose carryover. |
| Analyte Instability in Autosampler | The analyte may be degrading in the autosampler over the course of a long analytical run. Assess the stability of the processed samples at the autosampler temperature. |
Data Presentation
Table 1: Typical Recovery Rates for Phenolic Acids from Biological Matrices using Solid-Phase Extraction (SPE)
| Analyte | Matrix | SPE Sorbent | Elution Solvent | Average Recovery (%) | Reference |
| p-Coumaric Acid | Spelt Seed Extract | Polymeric RP | Methanol | 93.49 | [13] |
| trans-Ferulic Acid | Spelt Seed Extract | Polymeric RP | Methanol | 94.00 | [13] |
| Caffeic Acid Derivatives | Spelt Seed Extract | Polymeric RP | Methanol | 95.54 | [13] |
| p-Hydroxybenzoic Acid | Spelt Seed Extract | Polymeric RP | Methanol | 89.51 | [13] |
| Phenolic Acids (general) | Red Wine | Strata X | - | 81-101 | [6] |
Table 2: LC-MS/MS Method Validation Parameters for Phloroglucinol (a related compound) in Human Plasma
| Parameter | Value | Reference |
| Linearity Range | 1.976 - 988.0 ng/mL | [1] |
| Lower Limit of Quantification (LLOQ) | 1.976 ng/mL | [1] |
| Intra- and Inter-day Precision (%RSD) | < 15.0% | [1] |
| Extraction Recovery (at 3 QC levels) | 86.19% - 91.10% | [1] |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol provides a general framework. Optimization and validation are required for specific applications.
1. Sample Preparation (Solid-Phase Extraction)
-
Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.
-
Sample Loading: Acidify 500 µL of plasma with 5 µL of formic acid. Add an internal standard (ideally, 13C-labeled this compound). Load the sample onto the SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte with 1 mL of methanol into a clean collection tube.
-
Dry Down and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient starting with a low percentage of mobile phase B, ramping up to elute the analyte, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard.
Protocol 2: Quantification of this compound in Urine by HPLC-UV
1. Sample Preparation (Dilute-and-Shoot)
-
Thaw the urine sample and centrifuge at 10,000 x g for 10 minutes to pellet any particulates.
-
Dilute 100 µL of the supernatant with 900 µL of the initial mobile phase.
-
Filter the diluted sample through a 0.22 µm syringe filter before injection.
2. HPLC-UV Analysis
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acidified water (e.g., 0.1% phosphoric acid) and acetonitrile. A typical starting point could be 90:10 (acidified water:acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: Approximately 265 nm.[14]
Protocol 3: Quantification of this compound in Tissue Homogenates by GC-MS (Requires Derivatization)
1. Sample Preparation and Extraction
-
Homogenize the tissue sample in a suitable buffer.
-
Perform a liquid-liquid extraction by adding an organic solvent (e.g., ethyl acetate) after acidifying the homogenate.
-
Separate the organic layer and evaporate it to dryness.
2. Derivatization
-
Reconstitute the dried extract in a suitable solvent (e.g., acetonitrile).
-
Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture (e.g., at 70°C for 30 minutes) to facilitate the derivatization of the hydroxyl and carboxylic acid groups to their trimethylsilyl (TMS) esters and ethers.[15]
3. GC-MS Analysis
-
GC System: A gas chromatograph with a suitable capillary column (e.g., a non-polar column like DB-5ms).
-
Injection: Use a splitless injection mode.
-
Oven Temperature Program: Start at a low temperature (e.g., 80°C), ramp up to a high temperature (e.g., 280°C) to elute the derivatized analyte.
-
Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.
-
Data Acquisition: Use selected ion monitoring (SIM) of characteristic ions of the derivatized this compound for quantification.
Visualizations
References
- 1. europeanreview.org [europeanreview.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Long-Term Stability of Human Plasma Metabolites during Storage at -80 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Method development and validation of phloroglucinol and dieckol in Ecklonia cava using HPLC–DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Derivatization Methods in GC and GC/MS [ouci.dntb.gov.ua]
- 9. Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human Metabolome Database: Showing metabocard for this compound (HMDB0029649) [hmdb.ca]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. ijsdr.org [ijsdr.org]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Antioxidant Activity of 2,4,6-Trihydroxybenzoic Acid and Gallic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant activities of 2,4,6-Trihydroxybenzoic acid and its structural isomer, gallic acid (3,4,5-Trihydroxybenzoic acid). The following sections present a compilation of experimental data from various in vitro antioxidant assays, detailed experimental protocols, and visual representations of key concepts to aid in understanding their relative efficacy.
Introduction to the Compounds
This compound and gallic acid are both phenolic acids, a class of compounds well-regarded for their antioxidant properties. Their ability to scavenge free radicals and chelate metal ions is largely attributed to the presence and arrangement of hydroxyl (-OH) groups on the benzoic acid backbone. While structurally similar, the differing positions of these hydroxyl groups significantly impact their antioxidant potential. Gallic acid is a well-established and potent natural antioxidant found in numerous plants, whereas this compound is less common and, as the data will show, exhibits considerably different antioxidant characteristics.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacities of this compound and gallic acid have been evaluated using several standard in vitro assays. The following tables summarize the key quantitative data, providing a direct comparison of their performance.
Table 1: Radical Scavenging Activity (IC50 Values)
The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity.
| Compound | DPPH Assay IC50 (µM) | ABTS Assay IC50 (µM) |
| This compound | > 1000 (Negligible activity)[1] | > 50 (Low activity)[1] |
| Gallic Acid | 2.42 - 30.53[1] | ~21 |
Note: The IC50 values for gallic acid can vary between studies due to different experimental conditions.
Table 2: Metal Reducing Power
The Ferric Reducing Antioxidant Power (FRAP) and Cupric Ion Reducing Antioxidant Capacity (CUPRAC) assays measure the ability of an antioxidant to donate an electron and reduce a metal ion. Higher values indicate greater reducing power.
| Compound | FRAP Value (µM Fe²⁺ equivalent at 50 µM) | CUPRAC Value (µM Trolox equivalent at 50 µM) |
| This compound | Low activity reported[1] | Low activity reported[1] |
| Gallic Acid | 158.10[1] | 73.85[1] |
The available data consistently demonstrates that gallic acid possesses significantly higher antioxidant activity across various in vitro assays compared to this compound. Studies have reported the latter to have "poor" or "negligible" activity in radical scavenging assays[2]. This difference is primarily attributed to the arrangement of the hydroxyl groups on the aromatic ring. The ortho- and para-positioning of hydroxyl groups in gallic acid (3,4,5-trihydroxy) allows for greater stabilization of the resulting phenoxyl radical through electron delocalization, making it a more effective hydrogen or electron donor. In contrast, the hydroxyl group arrangement in this compound is less favorable for radical stabilization.
Experimental Protocols
For the purpose of reproducibility and further investigation, detailed methodologies for the key antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.
-
Sample Preparation: The test compounds (this compound and gallic acid) and a positive control (e.g., ascorbic acid or Trolox) are prepared in a series of concentrations.
-
Reaction Mixture: A defined volume of the sample or standard is mixed with a specific volume of the DPPH working solution. A blank containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a wavelength of approximately 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A_blank - A_sample) / A_blank ] * 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.
Procedure:
-
Generation of ABTS Radical Cation: The ABTS radical cation is produced by reacting an aqueous solution of ABTS with a strong oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark for 12-16 hours before use.
-
Preparation of ABTS•+ Working Solution: The ABTS•+ stock solution is diluted with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of ~0.70 at 734 nm.
-
Sample Preparation: The test compounds and a standard (e.g., Trolox) are prepared in various concentrations.
-
Reaction: A small volume of the sample or standard is added to a larger volume of the ABTS•+ working solution.
-
Measurement: The decrease in absorbance at 734 nm is recorded after a specific incubation time (e.g., 6 minutes).
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the substance under investigation.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form in the presence of antioxidants at a low pH. The formation of the blue-colored Fe²⁺-TPTZ complex is monitored spectrophotometrically.
Procedure:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing acetate buffer (pH 3.6), a solution of TPTZ in HCl, and an aqueous solution of ferric chloride (FeCl₃).
-
Sample Preparation: The test compounds and a standard (e.g., ferrous sulfate or Trolox) are prepared in a range of concentrations.
-
Reaction: A small volume of the sample or standard is mixed with the FRAP reagent.
-
Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 30 minutes).
-
Measurement: The absorbance of the blue-colored product is measured at 593 nm.
-
Calculation: A standard curve is generated using the absorbance values of the known concentrations of the standard. The antioxidant capacity of the samples is then determined from this curve and expressed as equivalents of the standard (e.g., µM Fe²⁺ equivalents).
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Chemical structures of this compound and Gallic acid.
Caption: General workflow for in vitro antioxidant assays.
Caption: Simplified signaling pathway of antioxidant action against oxidative stress.
Cellular Antioxidant Activity
While in vitro assays provide valuable information, cellular antioxidant activity (CAA) assays offer a more biologically relevant measure of an antioxidant's potential by considering its uptake, metabolism, and interaction with cellular components.
Currently, there is a lack of direct comparative studies on the cellular antioxidant activity of this compound and gallic acid using standardized CAA assays. However, some inferences can be drawn from existing literature.
Gallic acid has been shown to be readily absorbed by cells and exhibits protective effects against oxidative stress-induced cell damage in various cell models. Its ability to modulate intracellular antioxidant enzyme levels further contributes to its cellular efficacy.
Research on this compound in cellular contexts is less focused on its direct antioxidant effects. Some studies have explored its role as a metabolite of flavonoids and its potential in inhibiting cyclin-dependent kinases (CDKs), suggesting an anti-proliferative role in cancer cells[3]. While this indicates biological activity, it does not directly quantify its ability to counteract cellular oxidative stress in the same manner as gallic acid.
Further research employing standardized CAA assays is necessary to definitively compare the cellular antioxidant efficacy of these two compounds.
Conclusion
Based on the available experimental data, gallic acid is a significantly more potent antioxidant than this compound . This is evident from its substantially lower IC50 values in radical scavenging assays and its superior performance in metal-reducing power assays. The structural arrangement of hydroxyl groups in gallic acid is more conducive to stabilizing free radicals. While this compound possesses some biological activity, its direct antioxidant capacity is markedly lower. For researchers and drug development professionals seeking a potent natural antioxidant, gallic acid remains the superior choice between these two isomers. Future studies should focus on direct comparisons in cellular models to fully elucidate their relative biological efficacy.
References
- 1. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Antioxidant Features of Polyphenols by Spectroscopic and Electrochemical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Flavonoid Metabolite this compound Is a CDK Inhibitor and an Anti-Proliferative Agent: A Potential Role in Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of an HPLC Method for 2,4,6-Trihydroxybenzoic Acid Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and related compounds is paramount. This guide provides a comprehensive overview of a proposed High-Performance Liquid Chromatography (HPLC) method for the quantification of 2,4,6-Trihydroxybenzoic acid, also known as phloroglucinol carboxylic acid. Due to a lack of a single, comprehensive validated method in published literature for this specific analyte, this guide synthesizes information from validated methods for closely related compounds, such as phloroglucinol and other phenolic acids, to propose a robust analytical procedure and its validation according to ICH guidelines.
Proposed HPLC Method and Alternative Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is the most widely applied technique for the identification and quantification of phenolic acids due to its high resolution and sensitivity. A reverse-phase HPLC method is proposed for the quantification of this compound.
While HPLC is the gold standard, other analytical techniques can be employed for the analysis of this compound and similar compounds. These include Gas Chromatography (GC), Capillary Electrophoresis (CE), and Spectrophotometric methods.[1] GC analysis requires derivatization to increase the volatility of the polar phenolic acid.[1] CE offers high separation efficiency and low sample consumption.[2] Spectrophotometric methods, while simpler and more cost-effective, may lack the specificity of chromatographic techniques, especially in complex matrices.[1]
A comparison of the key performance characteristics of these methods is presented in Table 1.
Table 1: Comparison of Analytical Methods for this compound Quantification
| Parameter | HPLC | Gas Chromatography (GC) | Capillary Electrophoresis (CE) | Spectrophotometry |
| Principle | Partitioning between a stationary and mobile phase | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase | Separation based on electrophoretic mobility in an electric field | Measurement of light absorption |
| Specificity | High | High | High | Low to Moderate |
| Sensitivity | High | High | Very High | Moderate |
| Sample Throughput | Moderate | Moderate | High | High |
| Sample Preparation | Minimal to moderate | Derivatization often required | Minimal | Minimal |
| Cost | Moderate to High | Moderate to High | Moderate | Low |
| Typical Use | Routine quantification, stability studies, impurity profiling | Analysis of volatile derivatives | Analysis of charged species, complex mixtures | Preliminary screening, total phenolic content |
Experimental Protocols
A detailed experimental protocol for the proposed HPLC method and its validation is provided below. This protocol is based on established methods for similar phenolic compounds and should be optimized and validated for the specific application.
Proposed HPLC Method
-
Chromatographic System: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.[3]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., water with 0.1% phosphoric acid or formic acid to control pH and improve peak shape) and an organic phase (e.g., acetonitrile or methanol).[4]
-
Flow Rate: Typically 1.0 mL/min.[3]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for better reproducibility.
-
Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 265-280 nm is expected to provide good sensitivity.[3]
-
Injection Volume: 10-20 µL.
Validation of the HPLC Method
The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, evaluating specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
1. Specificity (Forced Degradation Study):
To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed. This involves subjecting a solution of this compound to various stress conditions to generate potential degradation products. The method's ability to separate the intact drug from its degradation products is then evaluated.
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for a specified time.[3]
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for a specified time.[3]
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heating the solid drug at 105 °C.[3]
-
Photolytic Degradation: Exposing a solution of the drug to UV light.
2. Linearity and Range:
A series of standard solutions of this compound at different concentrations are prepared and injected into the HPLC system. A calibration curve is constructed by plotting the peak area against the concentration.
-
Procedure: Prepare at least five concentrations of the analyte.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
3. Accuracy (Recovery):
The accuracy of the method is determined by spiking a placebo or blank matrix with known amounts of this compound at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Procedure: Analyze the spiked samples and calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within a predefined range, typically 98-102%.
4. Precision:
Precision is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility (inter-laboratory precision, if required).
-
Repeatability: Multiple injections of the same standard solution or multiple preparations of the same sample on the same day.
-
Intermediate Precision: Analysis on different days by different analysts.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2%.[4]
5. Limit of Detection (LOD) and Limit of Quantification (LOQ):
LOD is the lowest concentration of the analyte that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.
-
Procedure: These can be determined based on the signal-to-noise ratio (S/N) of the chromatogram (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: The LOQ should be determined with acceptable precision and accuracy.
Proposed Validation Data Summary
The following table summarizes the proposed acceptance criteria for the validation of the HPLC method for this compound quantification. These values are based on typical performance characteristics of similar HPLC methods and should be confirmed by experimental data.
Table 2: Proposed Validation Parameters for the HPLC Method
| Validation Parameter | Proposed Acceptance Criteria |
| Specificity | The method should be able to separate the analyte peak from degradation products and any matrix components. |
| Linearity (r²) | ≥ 0.999 |
| Range | To be defined based on the intended application (e.g., 80-120% of the test concentration). |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | |
| - Repeatability (Intra-day) | ≤ 2.0% |
| - Intermediate Precision (Inter-day) | ≤ 2.0% |
| Limit of Detection (LOD) | To be experimentally determined (e.g., based on S/N ratio of 3:1). |
| Limit of Quantification (LOQ) | To be experimentally determined (e.g., based on S/N ratio of 10:1) with acceptable precision and accuracy. |
Visualizations
The following diagrams illustrate the workflow of the HPLC method validation and a comparison of analytical techniques.
Caption: Workflow for the validation of an HPLC method.
Caption: Comparison of analytical techniques for quantification.
References
- 1. europeanreview.org [europeanreview.org]
- 2. A new method for simultaneous determination of 14 phenolic acids in agricultural soils by multiwavelength HPLC-PDA analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 4. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxicity of 2,4,6-Trihydroxybenzoic Acid and Other Phenolic Acids in Cancer Cells
For Immediate Release
[City, State] – [Date] – A comprehensive review of recent studies highlights the differential cytotoxic effects of various phenolic acids on cancer cells, with 2,4,6-Trihydroxybenzoic acid (2,4,6-THBA) exhibiting a distinct mechanism of action compared to its structural analogs. This comparison guide, intended for researchers, scientists, and drug development professionals, synthesizes key experimental data on the anticancer properties of these compounds, focusing on their efficacy and molecular pathways.
Phenolic acids, metabolites of dietary flavonoids, have garnered significant attention for their potential as cancer chemopreventive agents.[1][2] Among these, 2,4,6-THBA, a degradation product of the flavonoid A-ring, demonstrates a unique profile of anticancer activity.[1] This guide provides a detailed comparison of the cytotoxicity of 2,4,6-THBA with other prominent phenolic acids derived from the flavonoid B-ring, namely 3,4,5-Trihydroxybenzoic acid (Gallic Acid), 3,4-Dihydroxybenzoic acid (Protocatechuic Acid), and 4-Hydroxybenzoic acid.
Comparative Cytotoxicity Data
The cytotoxic potential of these phenolic acids has been evaluated in various cancer cell lines, primarily focusing on colorectal cancer. The following tables summarize the key quantitative data from these studies, offering a clear comparison of their efficacy.
Table 1: Inhibition of Cyclin-Dependent Kinases (CDKs) by Phenolic Acids
| Compound | Target CDK | IC₅₀ (µM) | Reference |
| This compound | CDK1 | 580 ± 57 | [3] |
| CDK2 | 262 ± 29 | [3] | |
| CDK4 | 403 ± 63 | [3] | |
| 3,4,5-Trihydroxybenzoic acid | CDK1, CDK2, CDK4 | No significant inhibition | [3] |
| 3,4-Dihydroxybenzoic acid | CDK1 | No significant inhibition | [3] |
Note: The IC₅₀ value represents the concentration of the compound required to inhibit 50% of the enzyme's activity.
Table 2: Inhibition of Colony Formation in Cancer Cell Lines by Phenolic Acids
| Compound | Cell Line | Effective Concentration (µM) for Inhibition | Reference |
| This compound | SLC5A8-pLVX | 125 (50% reduction at ~400) | [3] |
| MDA-MB-231 | 250 (50% reduction at ~446) | [3] | |
| HCT-116 | Ineffective | [3] | |
| 3,4,5-Trihydroxybenzoic acid | SLC5A8-pLVX | 7.3 | [3] |
| MDA-MB-231 | 7.3 | [3] | |
| HCT-116 | 7.3 | [3] | |
| 3,4-Dihydroxybenzoic acid | SLC5A8-pLVX | 15.62 | [3] |
| MDA-MB-231 | 7.3 | [3] | |
| HCT-116 | 125 | [3] | |
| 4-Hydroxybenzoic acid | All tested | Ineffective | [3] |
Note: The clonogenic assay assesses the ability of a single cell to form a colony. The effective concentration indicates the threshold at which inhibition of colony formation was observed.
Distinct Mechanisms of Action
The compiled data reveals two divergent pathways through which these phenolic acids exert their anticancer effects.
This compound: A CDK- and Transporter-Dependent Pathway
The cytotoxicity of 2,4,6-THBA is contingent upon its uptake into cancer cells via the solute carrier family 5 member 8 (SLC5A8) transporter.[1][3] Once inside the cell, it directly inhibits the activity of Cyclin-Dependent Kinases (CDKs), key regulators of the cell cycle.[1][3] This inhibition leads to the upregulation of CDK inhibitory proteins p21Cip1 and p27Kip1, ultimately resulting in cell cycle arrest and the suppression of cell proliferation.[1][3] Cancer cell lines lacking a functional SLC5A8 transporter, such as HCT-116, are insensitive to the effects of 2,4,6-THBA.[3]
References
- 1. Bioactivity guided isolation and identification of phenolic compounds from Citrus aurantium L. with anti-colorectal cancer cells activity by UHPLC-Q-TOF/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Flavonoid Metabolite this compound Is a CDK Inhibitor and an Anti-Proliferative Agent: A Potential Role in Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the CDK Inhibitory Landscape: A Comparative Analysis of 2,4,6-Trihydroxybenzoic Acid and Its Analogs
For Immediate Release
In the ongoing quest for novel cancer therapeutics, Cyclin-Dependent Kinases (CDKs) have emerged as a critical target. A recent study sheds light on the potential of 2,4,6-Trihydroxybenzoic acid (2,4,6-THBA), a metabolite of dietary flavonoids, as a noteworthy CDK inhibitor. This guide provides a comprehensive comparison of the CDK inhibitory effects of 2,4,6-THBA and its structurally related analogs, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of oncology.
Quantitative Comparison of CDK Inhibition
The inhibitory activity of this compound and its analogs against key cell cycle-regulating CDKs was evaluated through in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) are summarized below, offering a clear comparison of their potency.
| Compound | CDK1 IC50 (µM) | CDK2 IC50 (µM) | CDK4 IC50 (µM) |
| This compound | 580 | 425 | 262 |
| 3,4,5-Trihydroxybenzoic acid | >1000 | >1000 | >1000 |
| Phloroglucinol | >1000 | >1000 | >1000 |
Data sourced from Sankaranarayanan R, et al. Cancers (Basel). 2019 Mar 26;11(3):427.[1][2][3]
The data unequivocally demonstrates that this compound exhibits a dose-dependent inhibitory effect on CDK1, CDK2, and CDK4, with the most potent activity observed against CDK4.[1] In stark contrast, its structural analogs, 3,4,5-Trihydroxybenzoic acid and Phloroglucinol, showed no significant inhibition of these CDKs at concentrations up to 1000 µM.[1][2] This highlights the critical importance of the specific hydroxylation pattern on the benzoic acid scaffold for CDK inhibitory activity.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, the detailed experimental methodology for the in vitro CDK inhibition assay is provided below.
In Vitro Kinase Assay Protocol
The inhibitory effects of the test compounds on the activity of recombinant human CDK1/Cyclin B, CDK2/Cyclin A, and CDK4/Cyclin D1 were determined using a luminescence-based assay.
-
Reaction Mixture Preparation: A reaction buffer was prepared containing 20 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 1 mM DTT, and 5 mM β-glycerophosphate.
-
Enzyme and Substrate: Recombinant CDK enzymes and their respective histone H1 substrate were diluted in the reaction buffer.
-
Compound Incubation: The test compounds (this compound, 3,4,5-Trihydroxybenzoic acid, and Phloroglucinol) were serially diluted and pre-incubated with the CDK enzyme/substrate mixture for 10 minutes at room temperature.
-
Reaction Initiation: The kinase reaction was initiated by the addition of ATP to a final concentration of 100 µM.
-
Incubation: The reaction mixtures were incubated for 60 minutes at 30°C.
-
Luminescence Detection: Following incubation, a kinase-glo® reagent was added to each well to measure the amount of ATP remaining. The luminescence, which is inversely proportional to the kinase activity, was measured using a microplate reader.
-
Data Analysis: The IC50 values were calculated from the dose-response curves by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cellular Mechanism and Signaling Pathways
The anti-proliferative effects of this compound are intrinsically linked to its ability to inhibit CDKs. However, its cellular uptake is a crucial prerequisite for this activity. The compound is transported into the cell via the Solute Carrier Family 5 Member 8 (SLC5A8) transporter.[1][2] Once inside the cell, it can exert its inhibitory effects on CDKs, leading to cell cycle arrest.
Interestingly, while 3,4,5-Trihydroxybenzoic acid and another related metabolite, 3,4-dihydroxybenzoic acid, do not inhibit CDKs, they have been observed to inhibit cancer cell proliferation through a CDK-independent pathway.[1] This suggests alternative mechanisms of action for these analogs.
Caption: Cellular uptake and mechanisms of action of 2,4,6-THBA and its analogs.
This guide provides a focused comparison of the CDK inhibitory effects of this compound and its analogs. The presented data and experimental protocols offer a valuable resource for researchers working on the development of novel CDK inhibitors for cancer therapy. The distinct mechanisms of action between 2,4,6-THBA and its other trihydroxybenzoic acid analogs warrant further investigation to fully elucidate their therapeutic potential.
References
- 1. Cancers | Free Full-Text | The Flavonoid Metabolite this compound Is a CDK Inhibitor and an Anti-Proliferative Agent: A Potential Role in Cancer Prevention | Notes [mdpi.com]
- 2. The Flavonoid Metabolite this compound Is a CDK Inhibitor and an Anti-Proliferative Agent: A Potential Role in Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the Quantification of Hydroxybenzoic Acids: Methodologies and Validation Data
Introduction
This guide summarizes key performance data from various studies, details common experimental protocols, and provides visual workflows to aid in method selection and validation.
Comparison of a Validated HPLC-UV Method for Phenolic Acids
The following table summarizes the validation parameters for the quantification of various phenolic acids using a High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) method. This data is extracted from a study that developed and validated a method for the simultaneous determination of six phenolic acids in plant extracts.[1]
| Analyte | Linearity (r²) | Limit of Detection (LOD) (mg/L) | Limit of Quantification (LOQ) (mg/L) | Recovery (%) |
| Gallic Acid | > 0.999 | 0.097 | 0.097 | 88.07 - 109.17 |
| Chlorogenic Acid | > 0.999 | 0.467 | 0.496 | 88.07 - 109.17 |
| Caffeic Acid | > 0.999 | 0.145 | 0.145 | 88.07 - 109.17 |
| Syringic Acid | > 0.999 | 0.231 | 0.231 | 88.07 - 109.17 |
| Coumaric Acid | > 0.999 | 0.134 | 0.134 | 88.07 - 109.17 |
| Ferulic Acid | > 0.999 | 0.187 | 0.187 | 88.07 - 109.17 |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative protocols for HPLC-UV and LC-MS/MS methods for the analysis of hydroxybenzoic acids.
HPLC-UV Method for Phenolic Acids[1][2]
This method is suitable for the simultaneous determination of multiple phenolic acids in various matrices.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a Diode-Array Detector (DAD).
-
Column: Zorbax Eclipse C18 column (4.6 x 150 mm, 3.5-µm particle size).[2]
-
Mobile Phase: A gradient elution using two solvents:
-
Flow Rate: 1 mL/min.[2]
-
Detection: Diode-Array Detector monitoring at multiple wavelengths (e.g., 270 nm for gallic acid).
-
Sample Preparation: Plant extracts were prepared by maceration with an aqueous solution, followed by filtration.
LC-MS/MS Method for Dihydroxybenzoic Acid Isomers
This method provides high selectivity and sensitivity for the quantification of dihydroxybenzoic acid isomers in biological matrices. A similar approach could be adapted for trihydroxybenzoic acid isomers.
-
Instrumentation: A Liquid Chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Column: Luna HILIC column.
-
Mobile Phase: An isocratic mixture of acetonitrile and 50 mM ammonium acetate in water (94:6, v/v) at pH 4.5.
-
Flow Rate: 0.5 mL/min.
-
Detection: Multiple Reaction Monitoring (MRM) mode using an ion trap mass spectrometer with electrospray negative ionization.
-
Sample Preparation: Plasma samples were deproteinized by precipitation with an organic solvent.
Method Validation and Selection Workflows
The following diagrams illustrate the typical workflow for analytical method validation and a decision-making process for selecting an appropriate analytical method.
Caption: Workflow for Analytical Method Validation.
References
Benchmarking the Performance of 2,4,6-Trihydroxybenzoic Acid Against Known Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzyme inhibitory performance of 2,4,6-Trihydroxybenzoic acid (THBA), a metabolite of flavonoids, against established inhibitors. The following sections present quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to offer a comprehensive resource for evaluating the potential of this compound in drug discovery and development.
Comparative Performance Data: Enzyme Inhibition
The inhibitory activity of this compound has been primarily documented against Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle and prominent targets in cancer therapy.[1][2] Below is a summary of its performance compared to well-known CDK inhibitors. For a broader perspective, comparative data for established inhibitors of Tyrosinase and Xanthine Oxidase are also provided, although specific inhibitory data for this compound against these enzymes is not extensively available in current literature.
| Inhibitor | Target Enzyme(s) | IC50 (µM) | Assay Conditions |
| This compound | CDK1, CDK2, CDK4 | Dose-dependent inhibition observed | In vitro kinase assays |
| Flavopiridol | CDK1, CDK2, CDK4 | 0.03, 0.1, 0.02 | Submicromolar concentrations |
| Roscovitine (Seliciclib) | CDK1, CDK2 | 2.7, 0.1 | Not specified |
| Dinaciclib | CDK1, CDK2, CDK4 | 0.003, 0.001, Not specified | Potent inhibition observed |
| Kojic Acid | Tyrosinase | 70 - 121 (monophenolase and diphenolase activity) | Mushroom Tyrosinase with L-DOPA as substrate[3] |
| Allopurinol | Xanthine Oxidase | 0.2 - 50 | In vitro assays[4] |
Experimental Protocols
To ensure reproducibility and standardization, detailed methodologies for key enzyme inhibition assays are provided below.
Cyclin-Dependent Kinase (CDK) Inhibition Assay
This protocol outlines a general method for assessing the in vitro kinase activity of CDKs in the presence of an inhibitor.
Materials and Reagents:
-
Recombinant human CDK1/Cyclin B, CDK2/Cyclin E, CDK4/Cyclin D1
-
Histone H1 (as substrate)
-
ATP, [γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
This compound and other test compounds
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, the respective CDK/Cyclin complex, and the substrate (Histone H1).
-
Add varying concentrations of this compound or a known inhibitor to the reaction mixture.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration relative to a control without an inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Tyrosinase Inhibition Assay
This protocol describes a common spectrophotometric method to measure tyrosinase inhibition.[5]
Materials and Reagents:
-
Mushroom Tyrosinase
-
L-DOPA (substrate)
-
Phosphate buffer (pH 6.8)
-
This compound and other test compounds (e.g., Kojic acid)
-
96-well microplate reader
Procedure:
-
In a 96-well plate, add phosphate buffer, tyrosinase enzyme solution, and varying concentrations of the test inhibitor.
-
Pre-incubate the mixture at room temperature for 10 minutes.
-
Initiate the reaction by adding the L-DOPA substrate solution.
-
Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Determine the percentage of inhibition compared to a control without an inhibitor.
-
Calculate the IC50 value from the dose-response curve.
Xanthine Oxidase Inhibition Assay
This protocol details a spectrophotometric assay for measuring the inhibition of xanthine oxidase.[6]
Materials and Reagents:
-
Xanthine Oxidase
-
Xanthine (substrate)
-
Phosphate buffer (pH 7.5)
-
This compound and other test compounds (e.g., Allopurinol)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing phosphate buffer and the xanthine oxidase enzyme.
-
Add varying concentrations of the test inhibitor to the mixture and incubate at 25°C for 15 minutes.
-
Initiate the reaction by adding the xanthine substrate.
-
Monitor the increase in absorbance at 295 nm, which corresponds to the formation of uric acid.
-
Calculate the rate of uric acid formation for each inhibitor concentration.
-
Determine the percentage of inhibition relative to a control without an inhibitor.
-
Calculate the IC50 value from the resulting dose-response curve.
Visualizing a Key Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated using Graphviz.
Caption: Simplified signaling pathway of cell cycle regulation by CDKs, highlighting points of inhibition.
Caption: General experimental workflow for benchmarking the performance of an enzyme inhibitor.
References
- 1. From Xanthine Oxidase Inhibition to In Vivo Hypouricemic Effect: An Integrated Overview of In Vitro and In Vivo Studies with Focus on Natural Molecules and Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scitechnol.com [scitechnol.com]
- 3. Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. old.lgr.upol.cz [old.lgr.upol.cz]
Safety Operating Guide
Proper Disposal of 2,4,6-Trihydroxybenzoic Acid: A Guide for Laboratory Professionals
Effective management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of 2,4,6-Trihydroxybenzoic acid, a compound requiring careful handling due to its potential hazards.
All waste containing this compound must be treated as hazardous waste.[1][2] Disposal should always be conducted in accordance with applicable regional, national, and local laws and regulations.[2] Under no circumstances should this chemical or its waste be disposed of down the sink or in regular trash.[3] The primary disposal route is through an approved waste disposal plant or a licensed professional waste disposal service.[2][3]
Immediate Safety and Handling
Before handling this compound, it is crucial to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles with side shields.[2][3] All handling of this compound, especially when generating dust or aerosols, should be performed in a well-ventilated area, preferably within a chemical fume hood.[2][3]
Waste Segregation and Collection
Proper segregation of waste streams is essential to ensure safe and compliant disposal. Different forms of waste containing this compound must be collected separately.
| Waste Type | Collection Container | Procedure |
| Solid Waste | Puncture-proof, sealable, and clearly labeled hazardous waste container.[3] | Includes unused or expired solid this compound, as well as contaminated items such as weigh boats, filter paper, and paper towels. The container must be kept closed when not in use.[3] |
| Aqueous Solutions | Shatter-proof, leak-proof bottle, clearly labeled as hazardous waste.[1] | Collect all aqueous solutions containing this compound. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines. |
| Contaminated Labware | Puncture-proof, sealable, and clearly labeled hazardous waste container.[3] | Includes items like pipette tips, Eppendorf tubes, and gloves. These should be collected in a container separate from other hazardous chemical waste.[3] |
| Spill Cleanup Materials | Sealable plastic bags or a closed, labeled hazardous waste container.[2] | Absorbent materials used to clean up spills should be collected, sealed, and disposed of as hazardous waste.[2] |
Experimental Protocols: Spill Cleanup Procedure
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate the immediate area.[2]
-
Wear Appropriate PPE: Before cleaning, don the necessary personal protective equipment, including gloves, lab coat, and eye protection.[2]
-
Contain the Spill: Prevent the further spread of the spilled material.[2]
-
Absorb the Spill: For solid spills, carefully sweep or scoop the material to avoid creating dust.[2] For liquid spills, use an inert absorbent material like sand or vermiculite.[4]
-
Collect Waste: Place the absorbed material and any contaminated cleaning supplies into a sealable, puncture-proof container labeled as hazardous waste.[2][3]
-
Clean the Area: Thoroughly clean the contaminated surface with soap and water, collecting the cleaning water as hazardous waste if necessary.[2]
-
Dispose of Waste: The sealed container with the spill cleanup materials must be disposed of through your institution's hazardous waste program.[2]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
